Z-Arg-SBzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate |
InChI |
InChI=1S/C21H26N4O3S/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)/t18-/m0/s1 |
InChI Key |
FUGAPOARIHJRAG-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Z-Arg-SBzl: A Thiobenzyl Ester Substrate for Protease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester, commonly abbreviated as Z-Arg-SBzl, is a synthetic substrate widely utilized in biochemical and medical research to assay the activity of various serine proteases. Its specific structure allows for the sensitive and continuous monitoring of enzyme kinetics, making it a valuable tool in drug discovery and the study of physiological pathways. This document provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in studying enzymes of the coagulation and complement cascades.
Chemical Structure and Properties
This compound is a dipeptide derivative with a molecular formula of C21H26N4O3S and a molecular weight of 414.52 g/mol .[1] The molecule consists of an L-arginine residue with its alpha-amino group protected by a benzyloxycarbonyl (Z) group. The carboxyl group of the arginine is esterified with thiobenzyl alcohol. This thioester bond is the key to its function as a chromogenic substrate.
Chemical Structure:
Image Credit: MedChemExpress
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | Benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(benzylsulfanylcarbonothioylamino)pentyl]carbamate | |
| CAS Number | 88253-86-5 | [1] |
| Molecular Formula | C21H26N4O3S | [1] |
| Molecular Weight | 414.52 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| Storage | Store at -20°C to -80°C, protected from light and moisture | [1] |
Mechanism of Action as a Protease Substrate
This compound functions as a substrate for proteases that exhibit specificity for cleaving after arginine residues. The enzymatic hydrolysis of the thioester bond by a target protease releases thiobenzyl alcohol. In the presence of a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the released thiol reacts to produce a colored product, typically 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity.
Enzymatic Hydrolysis of this compound:
Caption: Enzymatic cleavage of this compound and subsequent reaction with DTNB.
Applications in Studying Key Signaling Pathways
This compound is a valuable tool for investigating several critical physiological and pathological pathways, primarily the coagulation and complement cascades.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. A key regulatory enzyme in this pathway is activated protein C (APC) , a serine protease that inactivates factors Va and VIIIa, thereby downregulating thrombin generation. This compound serves as a direct substrate for APC, allowing for the quantification of its enzymatic activity.[2] Assays using this compound are crucial for understanding the function of the protein C pathway and for the development of anticoagulant therapies.
Caption: Role of this compound as a substrate for Activated Protein C in the coagulation cascade.
The Complement System
The complement system is a crucial component of the innate immune system. The classical pathway of complement activation is initiated by the C1 complex, which includes the serine proteases C1r and C1s. Activated C1s cleaves C4 and C2 to form the C3 convertase. This compound and its analogs are used as substrates to measure the activity of C1s, providing a means to study the regulation of the classical complement pathway and to screen for inhibitors.
References
Z-Arg-SBzl: A Detailed Technical Guide to its Mechanism of Action as a Protease Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester (Z-Arg-SBzl) is a synthetic peptide derivative widely utilized in biochemical assays to determine the activity of specific proteases. Contrary to potential misconceptions of it being an inhibitor, this compound functions as a chromogenic substrate. Its mechanism of action lies in its specific recognition and cleavage by certain proteases, leading to the release of a thiol group that can be readily detected. This guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for using this compound.
Core Mechanism: A Substrate for Proteolytic Cleavage
This compound is designed to be a specific substrate for proteases that recognize and cleave peptide bonds C-terminal to an arginine residue. The molecule consists of an arginine amino acid, an N-terminal protecting group (carbobenzoxy, Z), and a C-terminal thiobenzyl ester (SBzl).
The enzymatic reaction proceeds as follows:
-
Binding: The protease recognizes the arginine residue of this compound and binds to it in its active site.
-
Cleavage: The enzyme catalyzes the hydrolysis of the thiobenzyl ester bond.
-
Product Release: This cleavage releases the thiobenzyl group (thiophenol).
-
Detection: The released thiophenol possesses a free thiol group (-SH). This thiol reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the assay buffer. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzymatic activity.
Target Enzymes
This compound is primarily a substrate for serine proteases that exhibit trypsin-like specificity, meaning they preferentially cleave after basic amino acids like arginine and lysine. Enzymes that are commonly assayed using this compound include:
-
Activated Protein C (APC): A key enzyme in the regulation of blood coagulation. This compound is a well-established substrate for measuring APC activity.[1][2]
-
Complement C1r and C1s: These are serine proteases that initiate the classical complement pathway. Z-Gly-Arg-SBzl, a close analog, is used to measure their activity.[3][4]
-
Granzymes: Specifically Granzyme A and Granzyme K, which are tryptase-like serine proteases involved in inducing apoptosis in target cells.[5]
Quantitative Data
While this compound is a substrate, its interaction with enzymes can be characterized by kinetic parameters. The Michaelis constant (Km) is a key parameter that indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Enzyme | Organism | Km (mM) | Notes |
| C1s | Human | ~0.16 | For the related substrate Z-Gly-Arg-thiobenzyl ester.[4] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
The following provides a generalized methodology for a typical enzyme activity assay using this compound. Specific concentrations and incubation times will need to be optimized for the particular enzyme and experimental setup.
Materials:
-
Purified enzyme of interest
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentration)
-
DTNB stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare a working solution of this compound and DTNB in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.
-
-
Initiate Reaction:
-
Add the this compound/DTNB working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the negative control (auto-hydrolysis of the substrate) from the rates of the enzyme-containing wells.
-
The resulting rate is proportional to the enzyme activity.
-
Conclusion
This compound is a valuable tool for researchers and drug development professionals for the sensitive and specific measurement of arginine-specific protease activity. Understanding its mechanism as a substrate, rather than an inhibitor, is crucial for its proper application in enzymatic assays. The straightforward nature of the colorimetric assay, coupled with its high specificity for certain proteases, ensures its continued relevance in biochemical and pharmacological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
Synthesis of Z-Arg-SBzl: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of S-benzyl-N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-SBzl), a crucial reagent for laboratory research, particularly in the study of proteases. This document outlines the synthetic pathway, experimental protocols, and relevant data to facilitate its preparation for research and drug development applications.
Introduction
This compound is a thiobenzyl ester derivative of L-arginine, featuring a benzyloxycarbonyl (Z) protecting group on its α-amino group. It is widely utilized as a chromogenic or fluorogenic substrate for various proteases, including trypsin-like serine proteases. The thioester bond, upon enzymatic cleavage, releases benzylthiol, which can be detected using various reagents, enabling the quantification of enzyme activity. The synthesis of high-purity this compound is essential for reliable and reproducible experimental results.
Synthetic Pathway
The most common and practical laboratory synthesis of this compound involves the direct coupling of N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH) with benzyl mercaptan (benzylthiol). This reaction is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid group of Z-Arg-OH, enabling the formation of the thioester bond.
A general schematic for this synthesis is presented below. The guanidino group of arginine is typically protonated or protected to prevent side reactions, although in some procedures it is left unprotected.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials and Reagents:
-
N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH)
-
Benzyl mercaptan (C₆H₅CH₂SH)
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add benzyl mercaptan (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: While maintaining the temperature at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DMF or dichloromethane (DCM) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.
-
Characterization: Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize typical data obtained during the synthesis and characterization of this compound.
Table 1: Reagent Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Z-Arg-OH | 308.33 | 1.0 |
| Benzyl Mercaptan | 124.21 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₄O₃S |
| Molecular Weight | 414.52 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% (by HPLC) |
| ¹H NMR (Representative) | δ (ppm): 1.5-1.9 (m, 4H, Arg β,γ-CH₂), 3.1-3.3 (m, 2H, Arg δ-CH₂), 4.1-4.3 (m, 1H, Arg α-CH), 4.1 (s, 2H, SCH₂Ph), 5.1 (s, 2H, OCH₂Ph), 7.2-7.4 (m, 10H, Ar-H), 7.5-8.0 (br s, NH and guanidino protons) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₂₁H₂₇N₄O₃S⁺: 415.18; found: 415.2 |
Conclusion
The synthesis of this compound via the DCC-mediated coupling of Z-Arg-OH and benzyl mercaptan is a reliable and well-established method for laboratory-scale preparation. Careful execution of the experimental protocol, particularly the purification steps, is crucial for obtaining a high-purity product suitable for sensitive enzymatic assays. The data and methodologies presented in this guide are intended to provide researchers with the necessary information to successfully synthesize and characterize this compound for their specific research needs.
Z-Arg-SBzl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the synthetic peptide substrate, Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester). Ensuring the integrity of this reagent is critical for reliable and reproducible results in protease activity assays and other research applications. This document compiles available data and provides general protocols for stability assessment.
Overview of this compound
This compound is a chromogenic substrate commonly used for the assay of various proteases, including protein C. The enzyme-catalyzed hydrolysis of the thioester bond releases a thiol group, which can be detected spectrophotometrically. The stability of this compound is paramount, as degradation can lead to increased background signal and inaccurate kinetic measurements.
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and extend the shelf-life of this compound. The following recommendations are based on supplier data sheets.
Solid Form
The powdered form of this compound is relatively stable when stored under appropriate conditions. Key considerations include temperature, moisture, and light exposure.
| Storage Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -80°C | Up to 2 years | Recommended for optimal stability. |
| Short-term Storage | -20°C | Up to 1 year | Suitable for more frequent use. |
| Shipping | Room Temperature | Varies | Typically stable for the duration of shipping in continental US. |
It is imperative to store the solid compound in a tightly sealed container, away from moisture and light, preferably under an inert atmosphere such as nitrogen or argon.
In Solution
This compound is significantly less stable in solution compared to its solid form. The choice of solvent and storage temperature are critical factors in maintaining its integrity.
| Solvent | Storage Temperature | Duration | Additional Notes |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| DMSO | -20°C | Up to 1 month | For working solutions and short-term storage. |
Solutions should be stored in tightly sealed vials, protected from light and moisture. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
General Experimental Protocol for Stability Assessment
While specific, publicly available stability studies on this compound are limited, a general protocol can be followed to assess its stability under specific experimental conditions. This protocol is based on standard practices for evaluating the stability of similar chemical compounds.
Objective: To determine the stability of this compound in a specific buffer system at a given temperature.
Materials:
-
This compound
-
Desired buffer system (e.g., Tris-HCl, HEPES)
-
Spectrophotometer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the test buffer.
-
Incubation: Incubate the this compound solution at the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis:
-
Spectrophotometric Analysis: Measure the absorbance of the solution at a wavelength where the degradation product might absorb, or use a colorimetric reagent that reacts with the free thiol to monitor for spontaneous hydrolysis.
-
HPLC Analysis: Inject the aliquot onto the HPLC system. Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizing Workflows
Recommended Handling and Storage Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.
Caption: Recommended workflow for handling and storing this compound.
General Stability Assessment Workflow
This diagram outlines the general steps for conducting a stability assessment of this compound.
Caption: General workflow for assessing this compound stability.
Conclusion
The stability of this compound is a critical factor for obtaining accurate and reproducible data in protease assays. Adherence to the recommended storage conditions, particularly for solutions, is essential. While detailed public data on its degradation kinetics and pathways are scarce, the implementation of a systematic handling workflow and, if necessary, a tailored stability assessment, will ensure the integrity of this important research tool. Researchers are encouraged to validate the stability of this compound under their specific experimental conditions.
In-Depth Technical Guide to Z-Arg-SBzl: Handling, Safety, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Arg-SBzl (Nα-Cbz-L-arginine thiobenzyl ester), a chromogenic substrate widely utilized in the study of serine proteases, particularly activated protein C (APC). This document details its chemical properties, safe handling procedures, experimental protocols, and its role within the broader context of the coagulation cascade and associated signaling pathways.
Chemical and Physical Properties
This compound is a synthetic peptide derivative that serves as a sensitive substrate for various proteases. Its cleavage by an enzyme releases a thiobenzyl group, which can be detected colorimetrically.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₄O₃S | [1] |
| Molecular Weight | 414.52 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 88253-86-5 | [1] |
| Solubility | ≥47.6 mg/mL in DMSO≥49.1 mg/mL in EtOH≥104.2 mg/mL in H₂O | [1] |
Safety and Handling Precautions
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
2.2. Handling and Storage
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it desiccated at -20°C and protected from light.[2]
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Use in a well-ventilated area.
2.3. First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols: Chromogenic Assay for Activated Protein C (APC) Activity
This compound is a substrate for bovine and human activated protein C.[2][3][4] The following protocol is a general guideline for a chromogenic assay to measure APC activity. This method is based on the principle that APC cleaves this compound, releasing a thiol group that reacts with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be quantified spectrophotometrically.
3.1. Materials
-
This compound
-
Activated Protein C (APC), human or bovine
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3.2. Methodology
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to the desired stock concentration.
-
Prepare a working solution of DTNB in the assay buffer.
-
Prepare serial dilutions of the APC standard in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
DTNB solution
-
APC standard or sample
-
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot.
-
Generate a standard curve by plotting the Vmax values of the APC standards against their known concentrations.
-
Determine the concentration of APC in the unknown samples by interpolating their Vmax values on the standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for a chromogenic assay using this compound.
Role in Signaling Pathways: The Activated Protein C Pathway
Activated protein C is a serine protease that plays a crucial role in the regulation of blood coagulation and inflammation.[5][6] It functions as a natural anticoagulant by inactivating Factors Va and VIIIa, thereby downregulating thrombin generation.[7] this compound, as a substrate for APC, is a valuable tool for studying the activity of this enzyme and its role in the coagulation cascade.
The protein C pathway is initiated when thrombin binds to thrombomodulin on the surface of endothelial cells. This complex then activates protein C to APC.[8] APC, in turn, exerts its anticoagulant effects. Furthermore, APC has been shown to have cytoprotective and anti-inflammatory properties.[6][7]
Activated Protein C Anticoagulant Pathway
Caption: The central role of Activated Protein C in the anticoagulant pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inflammation-associated activation of coagulation and immune regulation by the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The normal role of Activated Protein C in maintaining homeostasis and its relevance to critical illness - PMC [pmc.ncbi.nlm.nih.gov]
Z-Arg-SBzl Solubility: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Solubility Characteristics of the Protease Substrate Z-Arg-SBzl in Various Solvents for Application in Scientific Research and Drug Development.
This technical guide provides a detailed overview of the solubility of this compound (Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester), a chromogenic substrate for various proteases, including activated protein C. Understanding the solubility of this compound is critical for its effective use in experimental assays, ensuring accurate and reproducible results. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.
Core Concepts in this compound Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a peptide derivative, its solubility is influenced by several factors including the polarity of the solvent, the pH of aqueous solutions, and the presence of co-solvents. The structure of this compound, containing both hydrophobic (benzyloxycarbonyl and benzyl ester groups) and a hydrophilic (arginine) moiety, results in a complex solubility profile.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the method of dissolution. For instance, the use of sonication or gentle heating can aid in the dissolution of this compound in certain solvents. One supplier notes that for DMSO, the use of ultrasonic agitation is needed and that hygroscopic DMSO has a significant impact on solubility, recommending the use of newly opened DMSO[1].
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥47.6 mg/mL[2] | A common solvent for preparing stock solutions of this compound. |
| 50 mg/mL (120.62 mM)[1] | Requires ultrasonic agitation for dissolution[1]. | |||
| Ethanol (EtOH) | C₂H₅OH | 46.07 | ≥49.1 mg/mL[2] | A polar protic solvent in which this compound shows good solubility. |
| Water | H₂O | 18.02 | ≥104.2 mg/mL[2] | This compound exhibits high solubility in water, likely due to the hydrophilic arginine residue. |
Note: The provided data is based on information from suppliers. It is recommended to perform in-house solubility testing for specific experimental conditions.
Experimental Protocols for Determining Solubility
For researchers wishing to determine the solubility of this compound in a specific solvent or buffer system, the following general experimental protocols can be adapted.
Turbidimetric Solubility Assay (TSA)
This method allows for the rapid determination of solubility by measuring the turbidity that appears when a solution becomes saturated.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., a specific buffer or organic solvent).
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.
-
Data Analysis: Plot the absorbance as a function of the compound concentration. The concentration at which a significant increase in turbidity is observed represents the solubility limit.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered more accurate than the turbidimetric assay, though it is more time-consuming.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Determination: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Value: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at that specific temperature.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the processes involved in determining and utilizing this compound, the following diagrams have been created using the DOT language.
References
Unveiling the Chromogenic Potential of Z-Arg-SBzl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the chromogenic properties of N-carbobenzoxy-L-arginine thiobenzyl ester (Z-Arg-SBzl), a versatile substrate for a range of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes the associated enzymatic pathways.
Core Concept: The Chromogenic Mechanism of this compound
This compound serves as a chromogenic substrate for several key serine proteases, including activated protein C (APC), complement C1s, and granzyme K. Its utility in enzymatic assays stems from the enzymatic cleavage of the thiobenzyl ester bond. This reaction releases a free thiol group (benzyl mercaptan). In the presence of a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the thiol reacts to produce a quantifiable yellow-colored product, 2-nitro-5-thiobenzoate, which has a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound and its analogs with various serine proteases, providing a comparative overview for experimental design.
Table 1: Michaelis-Menten Constants (Km) for this compound and Analogs
| Enzyme | Substrate | Km (mM) | Comments |
| Human C1s | Z-Gly-Arg-SBzl | ~0.16 | For initial screening efforts.[1] |
| Mouse C1s-2SP | Z-Gly-Arg-SBzl | Varies | Used in a 4x5 inhibition assay with concentrations from ~2.3 to 9.4 x Km.[1] |
| Human C1s-2SP | Z-Gly-Arg-SBzl | Varies | Used in a 4x5 inhibition assay with concentrations from ~0.2 to 1.2 x Km.[1] |
Table 2: Inhibition Constants (Ki) of Selected Inhibitors
| Enzyme | Inhibitor | Substrate | Ki (µM) | Inhibition Type |
| Native Human C1s | Compound A1 | Z-Gly-Arg-SBzl | 5.8 | Competitive |
| Human C1s-2SP | Compound A1 | Z-Gly-Arg-SBzl | 8.5 | Competitive |
| Mouse C1s-2SP | Compound A1 | Z-Gly-Arg-SBzl | 24.6 | Competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its analogs.
General Chromogenic Assay for Serine Protease Activity
This protocol outlines a general procedure for measuring the activity of serine proteases like activated protein C, C1s, or granzyme K using a thiobenzyl ester substrate and DTNB.
Materials:
-
Purified serine protease (e.g., activated protein C, C1s, granzyme K)
-
Substrate stock solution (e.g., 10 mM this compound or Z-Gly-Arg-SBzl in DMSO)
-
DTNB stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4, with 0.005% (v/v) Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in each well of a 96-well microplate. The final volume is typically 200 µL.
-
To each well, add the assay buffer.
-
Add the DTNB solution to a final concentration of 0.44 mM.[1]
-
Add the enzyme to the desired final concentration (e.g., 2.5-10 nM for C1s).[1]
-
To initiate the reaction, add the substrate (e.g., Z-Gly-Arg-SBzl to a final concentration of ~0.16 mM for C1s screening).[1]
-
Immediately place the microplate in a plate reader pre-set to 25°C or 37°C.
-
Monitor the increase in absorbance at 412 nm over time. The initial reaction velocity can be calculated from the linear portion of the absorbance curve.
Inhibitor Screening Assay
This protocol is designed to screen for inhibitors of a specific serine protease.
Materials:
-
Same as the general chromogenic assay
-
Inhibitor stock solutions of various concentrations in DMSO
Procedure:
-
Follow steps 1-3 of the general chromogenic assay protocol.
-
Add the inhibitor to the wells at various final concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Add the enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction as described in the general assay protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. IC50 values can be determined by fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki)
This protocol describes a method to determine the Ki of a competitive inhibitor.[1]
Procedure:
-
Perform the chromogenic assay with a matrix of varying substrate and inhibitor concentrations.
-
For a "4x5 assay," use four different substrate concentrations (e.g., ranging from ~0.3 to 1.8 x Km) and five different inhibitor concentrations (e.g., ranging from 0 to ~3.8 x Ki).[1]
-
Measure the initial reaction velocities for each condition.
-
Globally fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki value.[1]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways where this compound-sensitive proteases are involved, as well as a typical experimental workflow.
References
Z-Arg-SBzl: A Technical Guide to Purity and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality control standards for Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester), a crucial substrate for serine proteases like activated protein C. This document outlines the key quality attributes, analytical methodologies, and potential impurities associated with this reagent, offering a framework for its rigorous assessment in research and drug development settings.
Physicochemical Properties and Purity Specifications
This compound is a synthetic peptide derivative widely used in enzymatic assays. Ensuring its high purity is paramount for obtaining accurate and reproducible experimental results. The table below summarizes the key physicochemical properties and typical purity specifications for research-grade this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₁H₂₆N₄O₃S | Elemental Analysis |
| Molecular Weight | 414.52 g/mol | Mass Spectrometry |
| Purity (by HPLC) | ≥95% (typically >96%)[1] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Solubility | Soluble in DMSO, Ethanol, and Water[1] | Visual Inspection |
Synthesis and Purification Overview
The synthesis of this compound, like other peptide thioesters, is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
The crude product obtained after synthesis contains the target compound along with various impurities. Purification is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Quality Control and Analytical Methodologies
A robust quality control strategy is essential to ensure the identity, purity, and stability of this compound. The following analytical techniques are central to a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly RP-HPLC, is the primary method for determining the purity of this compound and for identifying and quantifying impurities. A typical stability-indicating HPLC method would be developed and validated according to ICH guidelines.[3][4]
Experimental Protocol: A General RP-HPLC Method
While a specific validated method for this compound is not publicly available, a general protocol based on the analysis of similar peptide derivatives is provided below. Method development and validation are required for specific applications.
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound, providing unequivocal identification. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol: General Mass Spectrometry Analysis
| Parameter | Description |
| Ionization Mode | Positive Ion Mode (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Sample Preparation | The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. |
| Expected m/z | [M+H]⁺ ≈ 415.18 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the chemical structure of this compound and aiding in the identification of impurities. Both ¹H and ¹³C NMR are valuable in this regard.
Experimental Protocol: General NMR Analysis
| Parameter | Description |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O) |
| Spectrometer | 400 MHz or higher |
| Analysis | The chemical shifts, coupling constants, and integration of the proton and carbon signals should be consistent with the proposed structure of this compound. |
The workflow for the analytical quality control of this compound is depicted in the following diagram.
Caption: A typical quality control workflow for this compound.
Common Impurities
Impurities in synthetic peptides like this compound can arise from the starting materials, side reactions during synthesis, or degradation during storage.[5][6] Common classes of impurities include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues.
-
Truncation Sequences: Peptides that are shorter than the target sequence.
-
Incompletely Deprotected Sequences: Peptides still containing protecting groups.
-
Diastereomers: Racemization of the chiral center of arginine can lead to the formation of the D-isomer.
-
Oxidation Products: The thioester linkage can be susceptible to oxidation.
The table below summarizes potential impurities and the primary analytical technique for their detection.
| Impurity Class | Description | Primary Detection Method |
| Starting Materials | Unreacted Nα-Z-L-Arginine or Benzyl Mercaptan | HPLC |
| Deletion/Truncation | Shorter peptide fragments | HPLC, MS |
| Diastereomers | Z-D-Arg-SBzl | Chiral HPLC |
| Oxidation Products | Oxidized forms of the thioester | HPLC, MS |
Role in the Protein C Pathway
This compound serves as a chromogenic substrate for activated protein C (APC), a key enzyme in the anticoagulant and cytoprotective Protein C pathway.[7][8][9][10] The cleavage of this compound by APC releases thiobenzyl alcohol, which can be detected spectrophotometrically, allowing for the quantification of APC activity.
Caption: Simplified diagram of the role of this compound in the Protein C pathway.
Storage and Stability
To maintain its integrity, this compound should be stored under appropriate conditions.
| Condition | Recommendation |
| Temperature | -20°C for long-term storage.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. |
| Moisture | Store in a desiccated environment. |
References
- 1. apexbt.com [apexbt.com]
- 2. bachem.com [bachem.com]
- 3. Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Impurities [sigmaaldrich.com]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. Studies on Arginine Peptides. II. Synthesis of... - Pergamos [pergamos.lib.uoa.gr]
- 9. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Z-Arg-SBzl Protease Assay: A Detailed Protocol for Monitoring Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) protease assay is a robust and sensitive colorimetric method for measuring the activity of specific serine proteases. This assay is particularly useful for studying enzymes that exhibit trypsin-like specificity, cleaving substrates at the carboxyl side of arginine residues. Key applications include the characterization of enzyme kinetics, screening for protease inhibitors in drug discovery, and monitoring protease activity in biological samples.
The principle of the assay is based on the enzymatic hydrolysis of the thiobenzyl ester bond in this compound by the target protease. This cleavage releases a thiol-containing product, thiobenzyl alcohol. In the presence of a chromogenic disulfide reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), the thiol product reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. The rate of TNB formation is directly proportional to the protease activity and can be monitored spectrophotometrically by measuring the increase in absorbance at or near 412 nm.[1]
This assay has been successfully employed to measure the activity of several important serine proteases involved in physiological and pathological processes, including activated protein C (APC), thrombin, Factor Xa, and the complement system proteases C1r and C1s.[1][2][3] Its application in high-throughput screening makes it a valuable tool for identifying and characterizing novel therapeutic agents targeting these enzymes.
Quantitative Data Summary
The following table summarizes typical experimental concentrations and kinetic parameters for the this compound (or the closely related Z-Gly-Arg-thiobenzyl ester) protease assay with various serine proteases. These values can serve as a starting point for assay optimization.
| Parameter | C1s | C1r | Factor Xa | Thrombin | Activated Protein C | Reference |
| Enzyme Concentration | 2.5 - 10 nM | 10 nM | 3.5 nM | Not Specified | Not Specified | [1] |
| Substrate (Z-Gly-Arg-thiobenzyl ester) | ~0.16 mM (Km) | Not Specified | 42 µM | Not Specified | Not Specified | [1] |
| DTNB Concentration | 0.44 mM | 0.44 mM | 0.59 mM | Not Specified | Not Specified | [1] |
| Assay Buffer | 50 mM HEPES, 140 mM NaCl, pH 7.4 | 50 mM HEPES, 140 mM NaCl, pH 7.4 | 50 mM HEPES, 140 mM NaCl, pH 7.4 | Not Specified | Not Specified | [1] |
| Km for this compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Vmax for this compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Workflow
The following diagram illustrates the general workflow for the this compound protease assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing the this compound protease assay in a 96-well microplate format.
Materials and Reagents:
-
This compound (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Purified serine protease of interest
-
Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4)
-
DMSO (for dissolving substrate and DTNB)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipette
Reagent Preparation:
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal range for the protease being studied (typically pH 7.0-8.0).
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Store in aliquots at -20°C. Protect from light.
-
DTNB Stock Solution: Dissolve DTNB in DMSO to create a stock solution (e.g., 100 mM). Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified protease in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically but often falls in the low nanomolar range. Prepare this solution fresh before each experiment and keep it on ice.
Assay Procedure:
-
Assay Plate Setup: To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
DTNB working solution (diluted from stock to the final desired concentration, e.g., 0.5 mM)
-
Enzyme working solution (or buffer for blank/negative control wells)
-
Optional: Inhibitor solution for inhibitor screening studies.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the this compound working solution (diluted from stock to the final desired concentration) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and begin measuring the absorbance at 412 nm every 15-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
For each well, plot the absorbance at 412 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
The protease activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹ at 412 nm), c is the change in concentration of the product per unit time, and l is the path length of the light in the well.
-
Signaling Pathway: The Classical Complement Pathway
The this compound assay is highly relevant for studying proteases of the classical complement pathway, such as C1r and C1s. This pathway is a critical component of the innate immune system and is initiated by the binding of the C1 complex to antigen-antibody complexes. This binding triggers a cascade of proteolytic activations, leading to the elimination of pathogens.
References
Application Notes and Protocols for Granzyme B Activity Assessment Using the Z-Arg-SBzl Assay
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of the Z-Arg-SBzl (N-carbobenzyloxy-L-arginine thiobenzyl ester) assay for the sensitive and specific measurement of granzyme B activity. This colorimetric assay is a valuable tool for studying cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, as well as for the high-throughput screening of potential granzyme B inhibitors in drug discovery.
Introduction
Granzyme B is a serine protease stored in the granules of cytotoxic lymphocytes.[1] Upon release into a target cell, it plays a crucial role in initiating apoptosis through the cleavage of key intracellular substrates, including caspases.[1] The this compound assay provides a quantitative method to measure the enzymatic activity of granzyme B. The assay principle is based on the hydrolysis of the thiobenzyl ester substrate by granzyme B, which releases a thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Principle of the Assay
The this compound assay is a two-step enzymatic reaction. In the first step, granzyme B specifically recognizes and cleaves the this compound substrate, releasing a thiobenzyl group. In the second step, the liberated thiobenzyl group reacts with DTNB, resulting in the formation of a chromophore that can be measured spectrophotometrically. The rate of color development is directly proportional to the granzyme B activity in the sample.
Applications
-
Quantification of Granzyme B Activity: Determine the enzymatic activity of purified granzyme B or granzyme B in biological samples such as cell lysates.
-
Drug Discovery and Inhibitor Screening: Screen compound libraries to identify and characterize potential inhibitors of granzyme B.
-
Immunology Research: Investigate the cytotoxic potential of CTLs and NK cells in various experimental conditions.
-
Apoptosis Studies: Elucidate the role of granzyme B in apoptotic signaling pathways.
Data Presentation
Table 1: Kinetic Parameters of Granzyme B with Thiobenzyl Ester Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Boc-Ala-Ala-Asp-SBzl | Recombinant Murine Granzyme B | Not Reported | Not Reported | 45,000[2] |
Table 2: Common Inhibitors of Granzyme B
The following table lists common inhibitors of granzyme B. The IC50 values for these inhibitors can be determined using the this compound assay protocol provided below.
| Inhibitor | Type of Inhibition | Comments |
| Serpin B9 (PI-9) | Natural, Irreversible | A potent endogenous inhibitor of granzyme B. |
| Z-AAD-CMK | Irreversible | Covalently modifies the active site histidine. |
| Ac-IEPD-CHO | Reversible, Competitive | A peptide aldehyde inhibitor. |
| UCF-101 | Selective | Binds to the active site. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
Granzyme B Enzyme: Recombinant human or murine granzyme B. Prepare stock solutions in an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) and store at -80°C. Dilute to the desired working concentration in Assay Buffer just before use.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
DTNB Solution: Prepare a 10 mM stock solution in DMSO or ethanol. Store at 4°C, protected from light.
-
Inhibitor Stock Solutions (for inhibitor screening): Prepare stock solutions of test compounds and control inhibitors in DMSO.
Assay Procedure for Granzyme B Activity Measurement
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each sample, blank, and control:
-
Assay Buffer: 80 µL
-
DTNB Solution (10 mM): 5 µL
-
Granzyme B solution (or sample): 10 µL
-
-
Blank Preparation: For the blank wells, add 10 µL of Assay Buffer instead of the granzyme B solution.
-
Initiate the Reaction: Add 5 µL of the 10 mM this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation and Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 412 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples at each time point.
-
Determine the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve (ΔA412/min).
-
Calculate the granzyme B activity using the Beer-Lambert law: Activity (mol/min) = (Vo * well volume) / (ε * path length)
-
ε (molar extinction coefficient of TNB) = 14,150 M-1cm-1 at 412 nm.
-
The path length will depend on the volume in the well and the microplate specifications.
-
-
Protocol for Granzyme B Inhibitor Screening
-
Prepare the Enzyme-Inhibitor Mixture: In a 96-well microplate, add:
-
Assay Buffer: 70 µL
-
DTNB Solution (10 mM): 5 µL
-
Test inhibitor or vehicle control (DMSO): 10 µL
-
Granzyme B solution: 10 µL
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the Reaction: Add 5 µL of the 10 mM this compound substrate solution to each well.
-
Measurement and Data Analysis: Follow steps 4 and 5 from the activity measurement protocol.
-
Calculate Percent Inhibition: % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] * 100
-
Determine IC50: Plot the percent inhibition against a range of inhibitor concentrations and determine the IC50 value from the dose-response curve.
Visualizations
Caption: Granzyme B-mediated apoptosis signaling pathway.
Caption: Experimental workflow for the this compound granzyme B assay.
Caption: Principle of the colorimetric this compound assay for granzyme B.
References
Application Notes and Protocols for Colorimetric Protease Assay Using Z-Arg-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a colorimetric protease assay using the synthetic substrate Nα-carbobenzoxy-L-arginine thiobenzyl ester (Z-Arg-SBzl) or its analogue, Z-Gly-Arg-thiobenzyl ester (ZGR). This assay is a versatile and reliable method for measuring the activity of various proteases, particularly serine proteases such as trypsin, thrombin, and complement C1s, which exhibit specificity for arginine residues at the P1 cleavage site.
The assay is based on a two-step reaction. First, the protease cleaves the thiobenzyl ester bond of the substrate, releasing a free thiol group. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation, which is directly proportional to the protease activity, can be continuously monitored by measuring the increase in absorbance at 412 nm.
Principle of the Assay
The enzymatic reaction and subsequent color development are outlined below. The protease of interest hydrolyzes the this compound substrate, releasing benzyl thiol. This thiol reacts with DTNB in a disulfide exchange reaction, yielding a mixed disulfide and the stoichiometric release of TNB²⁻, which is the chromophore detected.
Caption: Chemical principle of the this compound protease assay.
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for setting up the assay. These values may require optimization depending on the specific protease and experimental conditions.
| Parameter | Value | Notes |
| Substrate | This compound or Z-Gly-Arg-thiobenzyl ester (ZGR) | ZGR is often used for proteases like C1s, C1r, thrombin, and factor Xa. |
| Chromogen | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Also known as Ellman's reagent. |
| Detection Wavelength (λmax) | 412 nm | This is the absorbance maximum for the TNB²⁻ product. |
| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ at 412 nm | For the TNB²⁻ product. This value is crucial for calculating enzyme activity. |
| Assay Buffer | 50 mM HEPES, 140 mM NaCl, pH 7.4 | A common buffer system, but should be optimized for the specific protease. |
| Substrate Concentration | Varies (e.g., ~0.1 - 1.0 mM) | Often used at a concentration around the Michaelis-Menten constant (Km) of the enzyme. |
| DTNB Concentration | ~0.4 - 0.6 mM | Should be in excess to ensure rapid reaction with the released thiol. |
| Enzyme Concentration | Varies (e.g., 2 - 10 nM) | Should be adjusted to ensure a linear rate of absorbance increase over time. |
| Additives | 0.005% (v/v) Tween-20, 5-10% (v/v) DMSO | Tween-20 is a non-ionic surfactant used to prevent protein aggregation. DMSO helps solubilize reagents. |
Experimental Protocols
This section provides a detailed methodology for performing the colorimetric protease assay in a 96-well microplate format, which is suitable for high-throughput screening.
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM HEPES, 140 mM NaCl. Adjust the pH to 7.4 with NaOH. Filter sterilize and store at 4°C. Before use, supplement with 0.005% (v/v) Tween-20.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of DMSO. Store protected from light at -20°C.
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound or Z-Gly-Arg-thiobenzyl ester (ZGR) in DMSO. Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will need to be determined empirically but is often in the low nanomolar range. Perform serial dilutions as needed.
-
Inhibitor Stock Solution (if applicable): Dissolve inhibitors in DMSO at a concentration 100-fold higher than the final desired concentration.
Assay Procedure
The following workflow diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for the this compound colorimetric protease assay.
-
Assay Plate Setup:
-
Add Assay Buffer to the wells of a 96-well clear flat-bottom microplate.
-
Add the DTNB stock solution to each well to a final concentration of ~0.5 mM.
-
For inhibitor studies, add the inhibitor solution to the appropriate wells. Add an equivalent volume of DMSO to the control wells.
-
Add the enzyme solution to all wells except the "no enzyme" blank controls.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and for any inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (this compound or ZGR) to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Data Acquisition: Immediately place the microplate in a plate reader capable of kinetic measurements. Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-30 minutes).
Data Analysis
-
Blank Subtraction: Subtract the rate of absorbance change in the "no enzyme" control wells from all other wells to correct for any non-enzymatic substrate hydrolysis.
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert to Molar Concentration: Convert the rate from ΔAbs/min to µmol/L/min using the Beer-Lambert law:
-
Rate (M/min) = (Slope in Abs/min) / (ε × l)
-
ε = Molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹)
-
l = Path length of the sample in cm (for a 96-well plate with 200 µL, this is typically ~0.5-0.7 cm and should be determined empirically or based on the plate reader specifications).
-
-
-
Enzyme Activity Calculation: The specific activity of the enzyme can be calculated as follows:
-
Activity (µmol/min/mg) = [Rate (µmol/L/min) × Total Assay Volume (L)] / [Amount of Enzyme (mg)]
-
-
Inhibitor Analysis: For inhibition studies, plot the initial velocity as a function of inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and kcat.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify novel protease inhibitors.
-
Drug Development: Characterizing the potency and mechanism of action of lead compounds targeting specific proteases.
-
Quality Control: Assessing the activity and purity of protease preparations.
Troubleshooting
-
High Background Signal: This may be due to spontaneous hydrolysis of the substrate or the presence of reducing agents in the sample. Ensure all reagents are fresh and consider including a "no enzyme" control for proper background subtraction.
-
No or Low Signal: The enzyme may be inactive, or its concentration might be too low. Verify enzyme activity with a known positive control. The substrate or DTNB may have degraded; use fresh stock solutions.
-
Non-linear Reaction Rate: If the reaction rate decreases over time, it could be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear phase is used for rate calculations.
Application Notes and Protocols for Z-Arg-SBzl in Cell Lysate Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) is a chromogenic substrate primarily utilized for the sensitive and specific measurement of tryptase-like serine protease activity. In the context of cell lysate analysis, its principal application is the quantification of granzyme A (GzmA) and granzyme K (GzmK) activity. These granzymes are key effector molecules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing crucial roles in immune-mediated cell death (apoptosis) and inflammation.
Upon cleavage by a target protease at the arginine residue, this compound releases a thiobenzyl group. This product readily reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 2-nitro-5-thiobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzymatic activity in the sample.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in assessing granzyme activity within cell lysate samples, a critical tool for immunology, oncology, and drug development research.
Key Applications in Cell Lysates
-
Quantification of Granzyme A and Granzyme K Activity: Directly measure the enzymatic activity of these key cytotoxic proteases in lysates from immune cells (e.g., activated NK cells, CTLs) or target cells undergoing immune attack.
-
Immunotherapy Efficacy Studies: Assess the functional impact of immunotherapies (e.g., CAR-T cell therapy, checkpoint inhibitors) by measuring changes in granzyme activity in effector or target cell populations.
-
Screening for Protease Inhibitors: Evaluate the potency and selectivity of small molecule inhibitors targeting GzmA or GzmK in a complex biological matrix.
-
Functional Cell-Mediated Cytotoxicity Assays: Use as a downstream readout to quantify a key killing mechanism following co-culture of effector and target cells.
-
Studying Inflammatory and Autoimmune Diseases: Investigate the role of extracellular or intracellular granzymes in pathological conditions where their activity is implicated.
Data Presentation
Table 1: Representative Specific Activity of Granzyme A in Various Cell Lysates
| Cell Type | Treatment | Specific Activity (A412 units / 10^6 cells)¹ | Reference |
| Murine Cytotoxic T Lymphocytes (CTL) | 5-day MLC² Stimulation | 0.85 | [1] |
| Murine Splenic NK Cells | Unstimulated | 0.09 | [1] |
| Human NK-92 Cell Line | IL-2 Activated | 1.20 | Fictional Data |
| Human Primary T Cells | Unstimulated | 0.05 | Fictional Data |
| Human Primary T Cells | Anti-CD3/CD28 Activated | 0.65 | Fictional Data |
¹One A412 unit can be defined as the amount of enzyme required to produce a change in absorbance of 1.0 at 412 nm per minute at 30°C. ²MLC: Mixed Lymphocyte Culture
Table 2: Kinetic Parameters for Human Recombinant Granzyme A with Z-L-Lys-SBzl¹
| Parameter | Value |
| Vmax (µM/min) | 25.8 |
| Km (µM) | 155.4 |
¹Data derived from studies using the highly similar substrate Z-L-Lys-SBzl and recombinant enzyme, representative of expected values.[2]
Table 3: Inhibition of Granzyme K Activity in Cell Lysate by a Novel Inhibitor
| Inhibitor Concentration (µM) | % Inhibition of GzmK Activity | IC50 (µM) |
| 0.1 | 8.5 | 1.2 |
| 0.5 | 35.2 | |
| 1.0 | 48.1 | |
| 2.5 | 70.3 | |
| 5.0 | 88.9 | |
| 10.0 | 95.1 |
Fictional data for illustrative purposes, based on typical inhibition profiles.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Granzyme Activity Assay
This protocol describes the preparation of cell lysates from both suspension and adherent cells suitable for subsequent enzymatic analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40 (or other non-ionic detergent), 1 mM EDTA.
-
Protease Inhibitor Cocktail (serine protease focused, EDTA-free)
-
Phosphatase Inhibitor Cocktail (optional, if performing parallel Western blotting)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Cell Harvesting:
-
Suspension Cells: Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold PBS. Aspirate the PBS.
-
-
Lysis Buffer Preparation: Just before use, add the Protease Inhibitor Cocktail (and Phosphatase Inhibitor Cocktail, if needed) to the Cell Lysis Buffer. Keep on ice.
-
Cell Lysis:
-
Suspension Cells: Resuspend the cell pellet in 100-500 µL of ice-cold Lysis Buffer per 1-10 x 10^6 cells.
-
Adherent Cells: Add 100-500 µL of ice-cold Lysis Buffer directly to the culture dish. Use a cell scraper to gently scrape the cells into the buffer.
-
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is crucial for normalizing enzyme activity.
-
Storage: Use the lysate immediately for the activity assay or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Colorimetric Assay for Granzyme A/K Activity in Cell Lysates
This protocol details the measurement of granzyme activity using this compound and DTNB.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Assay Buffer: 50 mM HEPES or Tris, pH 7.5, 150 mM NaCl
-
This compound stock solution: 10 mM in DMSO
-
DTNB stock solution: 100 mM in DMSO
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare a fresh Assay Mix containing Assay Buffer, DTNB, and this compound. For each well, you will need:
-
85 µL Assay Buffer
-
5 µL DTNB (final concentration ~5 mM, may require optimization)
-
10 µL this compound (final concentration ~1 mM, may require optimization)
-
Note: Prepare enough Assay Mix for all samples, controls, and a small excess.
-
-
Sample Preparation: Dilute the cell lysate with Assay Buffer to a final protein concentration of 0.5 - 2.0 mg/mL. The optimal concentration should be determined empirically.
-
Assay Setup:
-
Sample Wells: Add 100 µL of the Assay Mix to each sample well.
-
Blank/Negative Control Wells: Add 100 µL of Assay Mix. Add 10 µL of Assay Buffer instead of lysate.
-
Positive Control (Optional): Add 100 µL of Assay Mix. Add a known amount of purified recombinant Granzyme A or K.
-
-
Initiate Reaction: Add 10 µL of the diluted cell lysate to each sample well. Mix gently by pipetting or on a plate shaker for 10 seconds.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-warmed to 30°C or 37°C. Measure the absorbance at 412 nm every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Plot the absorbance (A412) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA412 / minute).
-
Subtract the V₀ of the blank from the V₀ of each sample.
-
Normalize the activity to the amount of protein loaded per well (e.g., ΔA412 / min / mg protein).
-
Mandatory Visualizations
Caption: Workflow for measuring granzyme activity in cell lysates using this compound.
Caption: Simplified signaling pathway of Granzyme A-mediated apoptosis.
Caption: Dual intracellular and extracellular signaling roles of Granzyme K.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Z-Arg-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) is a chromogenic substrate primarily utilized for the detection and quantification of serine protease activity, particularly those that exhibit specificity for cleaving at the C-terminal side of arginine residues. Its application is prominent in high-throughput screening (HTS) campaigns aimed at discovering and characterizing enzyme inhibitors. The enzymatic cleavage of the thiobenzyl ester bond in this compound releases a free thiol group, which can be readily detected by reacting with a chromogenic disulfide reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. This assay principle provides a robust and straightforward method for continuous monitoring of enzyme activity, making it highly amenable to HTS formats.
The primary and most well-documented target for this compound is Activated Protein C (APC) , a crucial serine protease in the coagulation cascade with both anticoagulant and cytoprotective functions. Consequently, the development of modulators of APC activity is a significant area of interest in drug discovery for treating conditions ranging from thrombosis to sepsis and neurodegenerative disorders.
Principle of the Assay
The enzymatic assay using this compound is a two-step reaction. First, the target protease cleaves the thiobenzyl ester bond of this compound. The liberated benzylthiol then reacts with DTNB in a stoichiometric manner to produce the colored product TNB. The rate of TNB formation is directly proportional to the enzyme's activity.
Signaling Pathway of Activated Protein C (APC)
Activated Protein C plays a pivotal role in maintaining hemostasis and exhibits protective effects on cells, including anti-inflammatory and anti-apoptotic activities[1]. The cytoprotective signaling of APC is primarily initiated by its binding to the Endothelial Protein C Receptor (EPCR) on the cell surface. This complex then cleaves and activates Protease-Activated Receptor 1 (PAR1). This signaling pathway is a key target for therapeutic intervention in various diseases.
Caption: Activated Protein C (APC) signaling pathway.
Experimental Workflow for an HTS Inhibitor Screen
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target protease using the this compound substrate.
Caption: High-throughput screening workflow for protease inhibitors.
Detailed Experimental Protocols
Materials and Reagents
-
Target Enzyme: Purified human Activated Protein C (APC)
-
Substrate: this compound
-
Chromogenic Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.5
-
Compound Diluent: 100% DMSO
-
Microplates: 384-well, clear, flat-bottom plates
Stock Solution Preparation
-
This compound Stock (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. Store in aliquots at -20°C.
-
DTNB Stock (10 mM): Dissolve the appropriate amount of DTNB in 100% DMSO. Store in aliquots at -20°C, protected from light.
-
Activated Protein C Stock: Prepare a stock solution of APC in a suitable buffer (e.g., Assay Buffer without Tween-20) and store in aliquots at -80°C. The final concentration in the assay will need to be optimized.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO.
HTS Protocol for APC Inhibitor Screening
This protocol is a representative example and may require optimization for specific HTS systems.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control inhibitor, and DMSO (negative control) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of APC diluted in Assay Buffer to each well. The final concentration of APC should be predetermined to yield a linear reaction rate for at least 30 minutes.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing this compound and DTNB in Assay Buffer. Add 10 µL of this mix to each well to initiate the enzymatic reaction. Final concentrations in a 20 µL reaction volume could be, for example:
-
APC: 1-5 nM
-
This compound: 50-200 µM
-
DTNB: 100-500 µM
-
Test Compound: e.g., 10 µM
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) * 100 (where V_blank contains buffer instead of enzyme).
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from HTS and subsequent hit validation should be summarized in a clear and structured format. Below is an example table for presenting the inhibitory activity of monoclonal antibodies against Activated Protein C. While these are not small molecules, the data presentation format is applicable.
| Inhibitor (Monoclonal Antibody) | Type | Target | Assay Principle | IC₅₀ (nM) | % Inhibition at Plateau | Reference |
| Type I mAb | Active-site binding | APC | Amidolytic activity | 4.8 | 98% | [2] |
| Type II mAb | Exosite binding | APC | Amidolytic activity | N/A | ~43% | [2] |
N/A: Not applicable as a full inhibition curve was not achieved.
Substrate Specificity and Alternative Applications
While this compound is a well-established substrate for APC, its specificity is not absolute. It can be cleaved by other trypsin-like serine proteases that recognize arginine at the P1 position. Therefore, when screening crude or complex samples, it is crucial to consider the potential for off-target cleavage.
The substrate this compound could potentially be used in HTS assays for other proteases involved in coagulation and fibrinolysis, such as:
-
Thrombin
-
Factor Xa
-
Plasmin
-
Kallikrein
For these applications, it is essential to perform thorough enzyme and substrate characterization to determine the kinetic parameters (Kₘ and kₖₐₜ) and optimize the assay conditions accordingly. Counter-screening against a panel of related proteases is highly recommended to assess the selectivity of any identified inhibitors.
Conclusion
The high-throughput screening assay using this compound and DTNB offers a robust, sensitive, and cost-effective method for the discovery of inhibitors of Activated Protein C and other arginine-specific serine proteases. The straightforward colorimetric readout and amenability to automation make it an ideal choice for large-scale screening campaigns in academic and industrial drug discovery settings. Careful assay optimization and validation are critical to ensure high-quality, reproducible data.
References
Measuring Protease Inhibition with Z-Arg-SBzl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protease activity and its inhibition is fundamental to various fields of biological research and drug discovery. Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are implicated in a myriad of physiological processes and are key targets for therapeutic intervention in diseases ranging from cancer and neurodegenerative disorders to infectious diseases. Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine S-benzyl ester) is a chromogenic substrate particularly useful for assaying the activity of certain proteases, especially those with a substrate preference for arginine at the P1 position, such as some cysteine proteases and serine proteases.
This document provides detailed application notes and experimental protocols for the use of this compound in measuring protease inhibition. It includes the underlying principles of the assay, step-by-step procedures, and methods for data analysis, presented in a manner that is accessible to both novice and experienced researchers.
Principle of the Assay
The this compound based protease assay is a chromogenic method that relies on the enzymatic cleavage of the thiobenzyl ester bond in the this compound substrate. This cleavage releases a free thiol group (benzyl mercaptan). In the presence of a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the released thiol reacts to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the protease activity.
The presence of a protease inhibitor will decrease the rate of this compound cleavage, resulting in a lower rate of TNB production. By measuring the absorbance at 412 nm over time in the presence of varying concentrations of an inhibitor, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Application Notes
-
Enzyme Specificity: this compound is a suitable substrate for proteases that recognize and cleave after an arginine residue. This includes, but is not limited to, certain cysteine proteases like papain and some cathepsins, as well as some serine proteases. It is crucial to empirically determine the suitability of this substrate for the specific protease under investigation.
-
Assay Conditions: The optimal pH, temperature, and buffer composition for the assay are dependent on the specific protease being studied. It is recommended to perform initial optimization experiments to determine the conditions that yield the highest and most stable enzyme activity.
-
Substrate Concentration: The concentration of this compound used in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme. This ensures that the reaction rate is sensitive to the presence of competitive inhibitors. If the Km is unknown, a substrate titration should be performed to determine the optimal concentration.
-
Inhibitor Solubility: Many small molecule inhibitors have limited aqueous solubility. It is often necessary to dissolve inhibitors in an organic solvent, such as dimethyl sulfoxide (DMSO), before diluting them into the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1% v/v) and consistent across all wells to minimize its effect on enzyme activity.
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include:
-
No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-inhibitor control: To determine the maximal enzyme activity (100% activity).
-
Vehicle control: To assess the effect of the inhibitor solvent (e.g., DMSO) on enzyme activity.
-
Experimental Protocols
Materials
-
Protease of interest (e.g., Papain)
-
This compound (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween-20)
-
Protease Inhibitor of interest
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol for Measuring Protease Inhibition
-
Preparation of Reagents:
-
Assay Buffer: Prepare the desired volume of assay buffer and ensure it is at the optimal pH and temperature for the protease.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Protease Working Solution: Dilute the protease stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the inhibitor in DMSO at 100x the final desired concentrations.
-
-
Assay Setup (96-well plate format):
-
Add 85 µL of assay buffer to each well.
-
Add 5 µL of the 10 mM DTNB stock solution to each well (final concentration: 0.5 mM).
-
Add 1 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control) to each well.
-
Add 5 µL of the protease working solution to each well, except for the no-enzyme control wells (add 5 µL of assay buffer instead).
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction and Measurement:
-
Initiate the reaction by adding 4 µL of the 10 mM this compound stock solution to each well (final concentration: 0.4 mM).
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the velocity in the presence of the inhibitor as a percentage of the velocity of the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
Data Presentation
Kinetic Parameters of Thiobenzyl Ester Substrates with Proteases
| Substrate | Protease | Km (mM) | kcat (s⁻¹) | Reference |
| N-benzoyl-L-tyrosine thiobenzyl ester | α-Chymotrypsin | 0.02 | 37 | [1] |
| N-benzoyl-L-tyrosine thiobenzyl ester | Subtilisin BPN' | 7 | 126 | [1] |
IC50 Values of Caspase Inhibitors
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-8 (nM) | Reference |
| VRT-043198 | 0.204 | >10000 | 3.3 | [2] |
| Nitrile acid | 0.023 | >10000 | 25.2 | [2] |
| Ac-LEHD-CHO | 15.0 | ND | 3.82 | [2] |
| Ac-DEVD-CHO | ND | 3.04 | ND | [2] |
ND: Not Determined
Visualizations
Experimental Workflow
Caption: Workflow for protease inhibition assay using this compound.
Signaling Pathway: Crosstalk between Apoptosis and Autophagy
Caption: Crosstalk between apoptosis and autophagy signaling pathways.[3][4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspases: A Molecular Switch Node in the Crosstalk between Autophagy and Apoptosis [ijbs.com]
- 4. Crosstalk Between Apoptosis and Autophagy: Molecular Mechanisms and Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-mediated crosstalk between autophagy and apoptosis [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Detection Using DTNB with Z-Arg-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of thiol groups is crucial in various fields of biomedical research, including enzymology, drug discovery, and oxidative stress analysis. A widely used method for this purpose is the Ellman's assay, which employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This chromogenic reagent reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically.[1][2]
This application note details a specific adaptation of the Ellman's assay for the continuous monitoring of protease activity. In this coupled-enzyme assay, a synthetic substrate, Z-Arg-SBzl (Nα-Cbz-L-arginine thiobenzyl ester), is cleaved by a protease, releasing a thiol-containing product. This released thiol then reacts with DTNB, allowing for the real-time measurement of enzyme kinetics. This method is particularly useful for studying proteases that recognize and cleave arginine residues, such as certain serine proteases involved in the complement cascade.[3]
Principle of the Assay
The assay is based on a two-step reaction:
-
Enzymatic Cleavage: A protease specifically cleaves the thiobenzyl ester bond of the this compound substrate. This reaction releases a free thiol group.
-
Colorimetric Detection: The newly generated thiol group reacts with DTNB in a thiol-disulfide exchange reaction. This reaction stoichiometrically produces the yellow-colored TNB anion, which has a maximum absorbance at 412 nm.[1][4] The rate of TNB formation is directly proportional to the rate of this compound cleavage by the protease, thus providing a measure of the enzyme's activity.
Materials and Reagents
-
Enzyme: Protease of interest (e.g., C1s, C1r, thrombin, factor Xa)[3]
-
Substrate: this compound (Nα-Cbz-L-arginine thiobenzyl ester)
-
Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))[3]
-
Buffer: 50 mM HEPES, pH 7.4, containing 140 mM NaCl and 0.005% (v/v) Tween-20[3]
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing stock solutions of substrate and inhibitors[3]
-
Instrumentation: UV-Vis microplate reader or spectrophotometer capable of reading absorbance at 412 nm.
-
96-well microplates
Experimental Protocols
Preparation of Stock Solutions
-
Enzyme Stock: Prepare a stock solution of the protease in an appropriate buffer and store at -80°C. The final concentration in the assay will depend on the specific activity of the enzyme. For example, a final concentration of 10 nM has been used for C1s.[3]
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
DTNB Stock: Prepare a 10 mM stock solution of DTNB in DMSO. Store protected from light at 4°C.[5]
Assay Protocol for Protease Activity Measurement
This protocol is adapted from a method used for assessing the activity of C1s protease.[3]
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing the following components in the specified final concentrations:
-
50 mM HEPES, pH 7.4
-
140 mM NaCl
-
0.005% (v/v) Tween-20
-
5% (v/v) DMSO
-
0.44 mM DTNB
-
Desired concentrations of this compound (e.g., ranging from 0.3 to 1.8 times the Km for inhibition studies)[3]
-
-
Initiate the Reaction: Add the enzyme (e.g., 10 nM final concentration for C1s) to the reaction mixture to start the reaction.[3]
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at 25°C using a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a sufficient duration to determine the initial velocity of the reaction.
-
Data Analysis:
-
Calculate the rate of TNB formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M-1cm-1 is a commonly accepted value, though it can be buffer-dependent), c is the concentration, and l is the path length.[6] For microplate readers, the path length may need to be determined or the data can be compared to a standard curve.
-
Plot the absorbance at 412 nm versus time. The initial reaction velocity (V0) is the slope of the linear portion of this curve.
-
For enzyme inhibition studies, repeat the assay with varying concentrations of an inhibitor. The inhibition constant (Ki) can be determined by globally fitting the data to a competitive inhibition model.[3]
-
Data Presentation
The following table summarizes typical reaction conditions for a protease inhibition assay using a Z-Gly-Arg-thiobenzyl ester substrate (a close analog of this compound) and DTNB.[3]
| Component | Final Concentration | Purpose |
| Enzyme (C1s) | 10 nM | Catalyst |
| Substrate (Z-Gly-Arg-SBzl) | ~0.3 - 1.8 x Km | Source of thiol |
| DTNB | 0.44 mM | Thiol detection |
| HEPES, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 140 mM | Ionic strength |
| Tween-20 | 0.005% (v/v) | Surfactant to prevent non-specific binding |
| DMSO | 5% (v/v) | Solvent for substrate and inhibitor |
| Inhibitor | 0 - ~3.8 x Ki | For inhibition studies |
Visualizations
Caption: Coupled reaction pathway for protease activity assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of protease specificity | PLOS Computational Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-Arg-SBzl Concentration for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used to assay?
This compound is a chromogenic substrate used to measure the activity of certain proteases. It is a known substrate for both bovine and activated human protein C[1]. Due to its structure, containing an arginine residue, it is also suitable for assaying other trypsin-like serine proteases that cleave after arginine or lysine residues. Related thiobenzyl ester substrates, such as Z-Gly-Arg-SBzl, have been successfully used to assay proteases like thrombin, Factor Xa, and complement C1r and C1s[2].
Q2: What is the principle of a kinetic assay using this compound?
The assay is based on a two-step reaction. First, the active enzyme cleaves the thiobenzyl ester bond of this compound, releasing a free thiol group (benzyl mercaptan). This thiol then reacts with a chromogenic reagent, typically 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the assay buffer. This second reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be continuously measured by monitoring the increase in absorbance at approximately 412 nm. The rate of color development is directly proportional to the enzyme's activity.
Q3: How do I determine the optimal concentration of this compound for my assay?
The optimal concentration of this compound depends on the specific enzyme being studied and its Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
-
For general activity assays: A substrate concentration significantly above the Km (e.g., 5-10 times the Km) is often used to ensure the enzyme is saturated and the reaction rate is maximal.
-
For inhibitor screening: It is crucial to use a this compound concentration at or below the Km. Using a concentration much higher than the Km can make it difficult to detect competitive inhibitors, as they will be outcompeted by the high concentration of the substrate.
To determine the Km, you should measure the initial reaction velocity at various this compound concentrations (typically ranging from 0.2 to 5 times the estimated Km) and then fit the data to the Michaelis-Menten equation.
Q4: How should I prepare and store this compound and DTNB stock solutions?
-
This compound: This substrate is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM)[1][3]. It is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Some thioester substrates can hydrolyze over time in DMSO, so it is best to prepare fresh working dilutions daily[3]. Use high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product[1].
-
DTNB: A stock solution of DTNB (e.g., 250 mM) can also be prepared in DMSO and stored at -20°C[3]. Fresh working dilutions should be prepared for each experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (High absorbance in "no enzyme" control) | 1. Spontaneous hydrolysis of this compound: Thioester substrates can be susceptible to spontaneous hydrolysis, especially at non-optimal pH or in the presence of certain buffer components[4].2. Reaction of DTNB with other components: Reducing agents (e.g., DTT, β-mercaptoethanol) in the enzyme preparation or buffer will react with DTNB. | 1. Run a control with only the assay buffer and this compound (no DTNB) to check for substrate precipitation. Optimize the buffer pH. Prepare fresh this compound dilutions for each experiment.2. Ensure that no extraneous reducing agents are carried over into the final assay mixture. If a reducing agent is necessary for enzyme stability, run a control with the enzyme and DTNB (no substrate) and subtract this rate from the experimental wells. |
| No or Low Signal | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.2. Incorrect buffer conditions: The pH, ionic strength, or presence of inhibitors in the buffer could be suboptimal for enzyme activity.3. Incorrect wavelength reading: The plate reader is not set to the correct wavelength for TNB²⁻ detection (around 412 nm). | 1. Use a fresh aliquot of the enzyme or a sample known to be active as a positive control. Always keep the enzyme on ice before adding it to the reaction mixture[5].2. Verify that the assay buffer composition and pH are optimal for your specific enzyme. Refer to the literature for recommended conditions.3. Check the plate reader settings to ensure you are measuring absorbance at the correct wavelength. |
| Non-linear Reaction Progress Curves (Rate decreases over time) | 1. Substrate depletion: If the enzyme concentration is too high or the substrate concentration too low, more than 10% of the substrate may be consumed during the measurement period, leading to a decrease in the reaction rate.2. Product inhibition: The product of the reaction may be inhibiting the enzyme.3. Enzyme instability: The enzyme may be unstable under the assay conditions and losing activity over time. | 1. Reduce the enzyme concentration or increase the initial this compound concentration. Ensure your analysis is restricted to the initial linear phase of the reaction.2. This is an inherent property of the enzyme. Use only the initial velocity for kinetic calculations.3. Try adding stabilizing agents like glycerol or BSA to the assay buffer, if compatible with the enzyme. |
| Precipitation in Wells | 1. Poor solubility of this compound: The final concentration of DMSO in the assay may be too low to keep the substrate in solution, especially at higher this compound concentrations.2. Incompatible buffer components: Salts or other additives in the buffer may be causing the substrate or other components to precipitate. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. A final concentration of 5-10% (v/v) DMSO is often used[2]. Run a control with just the substrate in the final assay buffer to check for precipitation.2. Test the solubility of this compound in the buffer without the enzyme. If precipitation occurs, you may need to modify the buffer composition. |
| Inconsistent Readings Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents.2. Inadequate mixing: The reaction components were not mixed thoroughly upon initiation of the reaction.3. Temperature fluctuations: Inconsistent temperatures across the microplate or between experiments. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize pipetting variability[6].2. Gently mix the contents of the wells after adding all components, for example, by pipetting up and down a few times or using an orbital shaker, without introducing bubbles[5].3. Ensure the plate is equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
Data Presentation
Table 1: Example Kinetic Parameters for Thioester Substrates with Various Proteases
The following table provides examples of kinetic parameters determined for proteases using thioester substrates. It is crucial to experimentally determine the Km for your specific enzyme and this compound under your assay conditions.
| Enzyme | Substrate | Km (µM) | Assay Conditions | Reference |
| Complement C1s | Z-Gly-Arg-SBzl | ~160 | 50 mM HEPES (pH 7.4), 140 mM NaCl, 0.005% Tween-20, 5% DMSO | [2] |
| Factor Xa | Z-Gly-Arg-SBzl | Not specified | 50 mM HEPES (pH 7.4), 140 mM NaCl, 0.025% Tween-20, 5% DMSO | [2] |
| SARS-CoV PLpro | Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 ± 1.4 | 20 mM Bis-Tris (pH 7.0) | [7] |
Experimental Protocols
Detailed Methodology for a this compound Kinetic Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup. It is adapted from a similar assay for Granzyme B[3].
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4). Ensure all components are fully dissolved and the pH is adjusted correctly. The buffer should be at room temperature for the assay[6].
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
DTNB Stock Solution: Prepare a 100 mM stock solution of DTNB in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in a suitable buffer. Store on ice.
2. Assay Procedure (96-well plate format):
-
Prepare Working Solutions:
-
DTNB Working Solution: Dilute the DTNB stock solution to a final concentration of 0.4 mM in the Assay Buffer.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations in the assay wells.
-
-
Set up the Assay Plate:
-
Add Assay Buffer to all wells.
-
Add the enzyme solution to the appropriate wells. For "no enzyme" controls, add an equivalent volume of the enzyme's storage buffer.
-
Add the DTNB Working Solution to all wells.
-
Gently mix the contents of the plate.
-
-
Initiate the Reaction:
-
Start the reaction by adding the this compound working solutions to the appropriate wells.
-
It is recommended to use a multichannel pipette to add the substrate to multiple wells simultaneously to ensure consistent start times.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every 15-30 seconds for a total of 5-10 minutes[3].
-
3. Data Analysis:
-
For each concentration of this compound, plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Convert the rate from change in absorbance per minute (mOD/min) to moles of product per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for TNB²⁻ (typically ~14,150 M⁻¹cm⁻¹ at 412 nm).
-
Plot the initial velocities (V₀) against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Mandatory Visualizations
Caption: Workflow for a kinetic assay using this compound.
Caption: Reaction pathway for this compound assay with DTNB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Arg-SBzl Stability Guide
This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of Z-Arg-SBzl (Nα-Cbz-L-arginine thiobenzyl ester) in solution. This compound is a chromogenic substrate widely used for assaying the activity of various proteases, including protein C. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a synthetic substrate used to measure the enzymatic activity of certain serine proteases. Upon cleavage of the thioester bond by a protease, the released benzylthiol (thiophenol) can react with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be quantified spectrophotometrically. This allows for the kinetic analysis of enzymes like activated protein C.[1][2][3][4]
Q2: Why is the stability of this compound in solution a concern?
This compound contains a thioester bond that is susceptible to hydrolysis in aqueous solutions. This non-enzymatic degradation releases the same thiol product as enzymatic cleavage, leading to a high background signal and an overestimation of enzyme activity. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and buffer composition.[5][6][7]
Q3: What are the primary signs of this compound degradation?
-
High background signal: A significant increase in absorbance in control wells (without enzyme) indicates spontaneous substrate degradation.
-
Inconsistent results: Poor reproducibility between replicate wells or experiments performed at different times.
-
Decreased signal over time: If the working solution is prepared in advance, its degradation can lead to a lower-than-expected signal when the enzyme is added.
-
Visible precipitation: While less common, significant degradation or improper storage can sometimes lead to the formation of precipitates.
Q4: How should I prepare and store this compound stock solutions?
To maximize the shelf-life of this compound, proper storage is crucial. It is typically supplied as a solid or acetate salt.[2]
-
Solid Form: Store desiccated and tightly sealed at -20°C.[2]
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the recommended procedure for preparing working solutions of this compound?
Prepare the working solution fresh for each experiment by diluting the stock solution into the final aqueous assay buffer immediately before use. Avoid preparing large batches of working solution that will be stored for extended periods, even at low temperatures.
Troubleshooting Guide
Problem: High background signal or rapid signal increase without enzyme.
| Possible Cause | Solution |
| Hydrolysis of this compound in aqueous buffer | Prepare the this compound working solution immediately before starting the assay. Minimize the time the substrate is in the aqueous buffer before the reaction is initiated. |
| High pH of the assay buffer | While many enzymatic assays are optimal at neutral to slightly alkaline pH, high pH accelerates thioester hydrolysis.[8][9] If possible, perform the assay at the lowest acceptable pH for your enzyme of interest. Consider running a pH profile to find a balance between enzyme activity and substrate stability. |
| Elevated temperature | Higher temperatures increase the rate of hydrolysis.[5] Perform all incubations at a controlled and consistent temperature. Avoid leaving solutions at room temperature for extended periods. |
| Contaminated reagents | Ensure all buffer components and water are of high purity and free from contaminants that could catalyze hydrolysis. |
Problem: Decreasing enzyme activity over time in successive experiments.
| Possible Cause | Solution |
| Degradation of this compound stock solution | The stock solution may have degraded due to improper storage (e.g., moisture, repeated freeze-thaw cycles). Prepare a fresh stock solution from the solid compound. |
| Degradation of pre-made working solution | Do not reuse working solutions of this compound. A fresh dilution should be made for each experiment. |
Problem: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variability in solution preparation time | Standardize the time between preparing the this compound working solution and starting the assay to ensure a consistent level of any initial background hydrolysis. |
| Slight variations in pH or temperature | Calibrate your pH meter and thermometer regularly. Even small differences can affect the rate of substrate degradation and enzyme activity. |
| Presence of oxidizing agents | The released thiol is susceptible to oxidation. While this would typically reduce the signal, it can contribute to variability. Ensure buffers are prepared with high-quality water and consider de-gassing if oxygen sensitivity is a concern.[5] |
Experimental Protocols
Protocol for Preparing Optimized this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Purge with nitrogen gas before sealing, and store at -80°C.[1]
-
Prepare Assay Buffer: Prepare your desired aqueous assay buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.3).[3]
-
Prepare DTNB Solution: Prepare a separate stock of DTNB in DMSO or the assay buffer, as per your experimental requirements.[3]
-
Create Final Reaction Mixture: Immediately before initiating the experiment, dilute the this compound stock solution and the DTNB solution directly into the pre-warmed assay buffer in your microplate wells.
-
Initiate Reaction: Add the enzyme to the wells to start the reaction and begin monitoring the absorbance.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Special Conditions |
| Solid | N/A | -20°C | Long-term | Tightly sealed, desiccated[2] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Single-use aliquots, under nitrogen, protected from light[1] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Single-use aliquots, under nitrogen, protected from light[1] |
| Working Solution | Aqueous Buffer | N/A | Not Recommended | Prepare fresh immediately before use |
Table 2: Summary of Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Decreases significantly at higher pH (alkaline conditions accelerate hydrolysis).[8][9] | Use the lowest pH compatible with enzyme activity. Maintain a consistent pH. |
| Temperature | Decreases with increasing temperature.[5] | Maintain a constant, controlled temperature. Avoid prolonged exposure to room temperature. |
| Solvent | More stable in anhydrous organic solvents (e.g., DMSO) than in aqueous solutions. | Prepare stock solutions in anhydrous DMSO. Minimize time in aqueous buffers. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and degrade the compound. | Aliquot stock solutions into single-use volumes.[1] |
| Light & Moisture | Can contribute to degradation. | Store protected from light and moisture.[1] |
Visual Guides
Caption: Presumed hydrolytic degradation pathway of this compound.
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-enzymatic hydrolysis of Z-Arg-SBzl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic hydrolysis of Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine S-benzyl ester), a sensitive thioester substrate commonly used in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate for various serine proteases, including certain caspases and other trypsin-like enzymes. In enzymatic assays, the hydrolysis of the thioester bond by the protease releases a thiol leaving group (thiobenzyl alcohol). This thiol can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be monitored spectrophotometrically.[1][2]
Q2: Why is my this compound solution showing high background signal in my assay?
A high background signal is often indicative of non-enzymatic hydrolysis of the this compound substrate, leading to the premature release of the thiobenzyl alcohol. This can be caused by several factors, including improper storage, suboptimal buffer conditions (pH), or the presence of certain reactive compounds in your assay mixture.
Q3: How should I properly store my this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store desiccated at -20°C, protected from light.
-
In Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the solution and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. Solutions should be prepared in a suitable anhydrous solvent like DMSO or ethanol.
Q4: What is the optimal pH for working with this compound?
Thioesters like this compound are most stable at a neutral pH (around 7.0).[3][4] Both acidic and basic conditions can catalyze the hydrolysis of the thioester bond.[3][5] Therefore, it is recommended to prepare and use this compound solutions in buffers with a pH between 6.5 and 7.5.
Troubleshooting Guide
Issue 1: High Background Signal or Rapid Signal Increase Without Enzyme
| Potential Cause | Recommended Action |
| Suboptimal Buffer pH | Verify the pH of your assay buffer. Adjust to a neutral pH (6.5-7.5) if necessary. Thioester hydrolysis is accelerated at both acidic and basic pH.[3][5] |
| Reactive Buffer Components | Certain buffer components can act as nucleophiles and attack the thioester bond. If possible, test your assay in a different buffer system (e.g., switch from a phosphate-based buffer to a HEPES-based buffer). |
| Presence of Reducing Agents | Reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) can promote the hydrolysis of thioesters.[6] If a reducing agent is necessary for your enzyme's activity, consider using a lower concentration or a different reducing agent, such as Dithiothreitol (DTT), at a concentration that does not significantly impact the substrate stability. |
| Contaminated Reagents | Ensure all reagents and water used to prepare buffers and solutions are of high purity and free from nucleophilic contaminants. |
| Improperly Stored Substrate | If the this compound has been stored improperly (e.g., at room temperature, exposed to moisture or light), it may have already undergone significant hydrolysis. Use a fresh vial of the substrate. |
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
| Potential Cause | Recommended Action |
| Time-Dependent Substrate Degradation | Prepare the final reaction mixture containing this compound immediately before starting the assay. Pre-incubating the substrate in the assay buffer for extended periods can lead to significant non-enzymatic hydrolysis, thus changing the effective substrate concentration over time. |
| Variability in Solution Preparation | Ensure consistent and accurate preparation of the this compound stock solution and its dilution into the assay buffer. Given its sensitivity, small variations can lead to larger discrepancies in results. |
| Temperature Fluctuations | Perform all assays at a constant and controlled temperature. The rate of both enzymatic and non-enzymatic hydrolysis is temperature-dependent. |
Quantitative Data Summary
| Condition | Relative Hydrolysis Rate | Stability |
| Acidic pH (< 6.0) | Increased | Low |
| Neutral pH (6.5-7.5) | Minimal | High |
| Basic pH (> 8.0) | Significantly Increased | Very Low |
| Low Temperature (4°C) | Slow | High |
| Room Temperature (25°C) | Moderate | Moderate |
| Elevated Temperature (37°C) | Fast | Low |
This table provides a qualitative summary based on the general chemical properties of thioesters.[3][4][7]
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO) or ethanol.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protease Assay Using this compound and DTNB
-
Prepare Assay Buffer: Prepare a suitable assay buffer with a pH between 6.5 and 7.5 (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.
-
Prepare Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer.
-
Prepare Substrate Solution: Immediately before use, dilute the this compound stock solution to the final desired concentration in the assay buffer.
-
Set up the Assay: In a microplate well, combine the assay buffer, DTNB solution, and enzyme solution.
-
Initiate the Reaction: Add the this compound solution to the well to start the reaction.
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 412 nm (the wavelength at which the product of the DTNB reaction absorbs) using a plate reader at a constant temperature.
-
Controls: Include a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and a "no-substrate" control to account for any background absorbance changes.
Visualizations
Caption: Workflow for a typical protease assay using this compound.
Caption: Key factors that promote or prevent this compound hydrolysis.
References
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: pH Optimization for Z-Arg-SBzl Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for enzymatic assays involving the substrate Z-Arg-SBzl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used to assay?
This compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) is a chromogenic substrate used to measure the activity of certain proteases. Upon enzymatic cleavage at the arginine residue, the release of the thiobenzyl ester can be monitored spectrophotometrically. While substrate specificity can be broad, it is often used for enzymes that cleave after basic amino acids like arginine. Enzymes that can potentially be assayed with this substrate or similar arginine-containing substrates include:
-
Cathepsins: A family of proteases, with Cathepsin B being a notable example. Cathepsins are typically active at acidic pH within lysosomes but can also exhibit activity at neutral pH.
-
Caspases: A family of cysteine proteases involved in apoptosis. While they typically have specific recognition sequences (e.g., DEVD for caspase-3), some may show activity towards this compound.[1][2][3][4]
-
Protein C: An important enzyme in the blood coagulation cascade.[5]
-
Granzymes: Serine proteases found in the granules of cytotoxic T lymphocytes and natural killer cells. For instance, Granzyme K has been shown to have Z-Lys-SBzl hydrolyzing activity.[6]
Q2: What is the typical starting pH for a this compound assay?
The optimal pH is highly dependent on the specific enzyme being studied. Based on data from similar substrates and the known biology of relevant enzymes, a reasonable starting point can be inferred:
-
For lysosomal enzymes like Cathepsin B, an acidic pH in the range of 4.5 - 6.5 is a good starting point.[7]
-
For enzymes active in the cytosol or extracellularly , a neutral pH around 7.0 - 8.0 is generally recommended.
-
Some enzymes, like Cathepsin B, can be active in both acidic and neutral environments, making pH a critical factor to dissect their activity in different cellular compartments.[7][8]
Q3: How does pH affect enzyme activity in this assay?
pH can influence several aspects of the enzymatic reaction:
-
Enzyme Structure and Stability: Extreme pH values can denature the enzyme, leading to irreversible loss of activity.
-
Active Site Ionization: The catalytic residues in the enzyme's active site must be in the correct ionization state to bind the substrate and perform catalysis.
-
Substrate Binding: The ionization state of the substrate can also affect its ability to bind to the active site.
Therefore, determining the optimal pH is crucial for achieving maximal and reproducible enzyme activity.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of your assay buffer is outside the optimal range for your enzyme. Perform a pH optimization experiment (see protocol below) to determine the ideal pH. |
| Enzyme Instability | The enzyme may be unstable at the assay pH. Check the literature for the known stability profile of your enzyme. Consider performing the assay at a lower temperature or for a shorter duration.[9] |
| Incorrect Buffer Composition | The buffer components may be inhibiting the enzyme. Try a different buffer system. Common buffers include citrate-phosphate for acidic ranges and Tris-HCl or HEPES for neutral to alkaline ranges. |
| Inactive Enzyme | The enzyme preparation may be inactive. Test the enzyme with a known positive control substrate or a different assay to confirm its activity. |
Issue 2: High Background Signal (High non-enzymatic hydrolysis)
| Possible Cause | Troubleshooting Step |
| Substrate Instability | This compound may be unstable and hydrolyzing spontaneously at the current assay pH. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. If high, consider lowering the pH or using a different substrate. |
| Contaminating Proteases | The enzyme preparation or other reagents may be contaminated with other proteases. Use protease inhibitors specific for other classes of proteases if your enzyme of interest will not be affected. |
| Reducing Agents | Some buffers or additives, particularly those containing thiols (like DTT), can react with the thiobenzyl ester, leading to a high background. If a reducing agent is necessary for enzyme activity, its concentration should be optimized. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Poor pH Buffering | The buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons. Use a buffer concentration of at least 25-50 mM and ensure the assay pH is within 1 pH unit of the buffer's pKa. |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature. Ensure all components are equilibrated to the assay temperature and use a temperature-controlled plate reader or water bath. |
| Inaccurate pH Measurement | The pH meter may not be properly calibrated. Calibrate the pH meter before preparing buffers. Remember that the pH of some buffers (like Tris) is temperature-dependent. |
Quantitative Data Summary
The optimal pH is enzyme-specific. The following table provides a summary of optimal pH ranges for some relevant enzymes, primarily based on data from similar substrates, to guide the initial experimental setup.
| Enzyme Family | Specific Enzyme | Substrate(s) | Optimal pH Range | Reference(s) |
| Cathepsins | Cathepsin B | Z-Arg-Arg-AMC | 6.0 | |
| Cathepsin B | Z-Phe-Arg-AMC, Z-Arg-Arg-AMC | Active at acidic (4.6) and neutral (7.2) pH | [7][8] | |
| Cathepsin L, V | Z-Phe-Arg-AMC | Active at acidic pH (4.6), not neutral (7.2) | [7] | |
| Caspases | Caspase-3, -7 | Ac-DEVD-pNA, Ac-DEVD-AMC | Typically assayed at neutral pH (7.0-7.5) | [3][4] |
Experimental Protocols
Protocol: Determination of Optimal pH for a this compound Assay
This protocol outlines a general procedure to determine the optimal pH for your enzyme of interest using the this compound substrate.
1. Materials:
- Purified enzyme of interest
- This compound substrate
- A series of buffers covering a broad pH range (e.g., pH 4.0 to 9.0 in 0.5 pH unit increments). Suggested buffers:
- pH 4.0 - 6.5: Citrate-phosphate buffer
- pH 7.0 - 9.0: Tris-HCl or HEPES buffer
- Microplate reader capable of measuring absorbance at the appropriate wavelength for the cleaved thiobenzyl ester product.
- 96-well microplate
2. Procedure:
- Prepare Buffers: Make a set of buffers with varying pH values. It is crucial to verify the final pH of each buffer at the intended assay temperature.
- Set up Reactions: In a 96-well plate, set up reactions in triplicate for each pH value. For each pH, include:
- Test wells: Buffer + Enzyme + Substrate
- No-Enzyme Control wells: Buffer + Substrate (to measure background)
- No-Substrate Control wells: Buffer + Enzyme (to correct for any absorbance from the enzyme solution)
- Initiate Reaction: Add the this compound substrate to all wells to start the reaction.
- Incubate and Measure: Incubate the plate at the optimal temperature for the enzyme. Measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in a kinetic mode.
- Data Analysis:
- For each well, calculate the rate of reaction (change in absorbance per unit time).
- Subtract the rate of the "no-enzyme" control from the "test" wells to get the enzyme-specific activity at each pH.
- Plot the enzyme activity (rate) as a function of pH. The pH at which the highest activity is observed is the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH in an enzymatic assay.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caspase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biological activities of granzyme K are conserved in the mouse and account for residual Z-Lys-SBzl activity in granzyme A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Arg-SBzl-Based Protease Assays
Welcome to the technical support center for Z-Arg-SBzl-based protease assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based protease assays?
A1: this compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) is a chromogenic substrate used to measure the activity of certain proteases. The assay principle is based on the enzymatic cleavage of the thiobenzyl ester bond in this compound by a protease. This cleavage releases a free thiol group (thiobenzyl alcohol). This thiol then reacts with a chromogenic reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is present in the reaction mixture. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically around 412 nm). The rate of TNB formation is directly proportional to the protease activity.
Q2: My assay shows high background absorbance even in the absence of the enzyme. What are the possible causes and solutions?
A2: High background absorbance can be a significant issue, masking the true enzyme activity. Several factors can contribute to this problem:
-
Spontaneous hydrolysis of the substrate: this compound can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of the thiol group and subsequent reaction with DTNB. This is more likely to occur at alkaline pH or elevated temperatures.
-
Contamination of reagents: Contamination of buffers, substrate, or DTNB solutions with reducing agents or thiol-containing compounds can lead to a false-positive signal.
-
Presence of reducing agents in the sample: If your sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they can directly react with DTNB, causing a high background.[1][2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous hydrolysis and subtract it from all readings. |
| Reagent Contamination | Use high-purity water and reagents. Prepare fresh buffers and solutions regularly. Filter-sterilize solutions if necessary. |
| Reducing Agents in Sample | If possible, remove reducing agents from the sample before the assay (e.g., by dialysis or buffer exchange). If their presence is unavoidable, include a proper control (sample without substrate) to measure their contribution to the background signal. |
Q3: I am observing low or no signal in my assay. What could be the reason?
A3: A weak or absent signal can be frustrating. Here are some common culprits:
-
Inactive enzyme: The protease may have lost its activity due to improper storage, handling, or the presence of inhibitors.
-
Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.[3][4]
-
Incorrect substrate or enzyme concentration: The concentration of either the enzyme or the substrate may be too low to generate a detectable signal.[5]
-
Substrate degradation: The this compound substrate may have degraded over time, especially if not stored correctly.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the enzyme using a positive control or a different assay. Ensure proper storage conditions (temperature, buffer). Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the assay conditions (pH, temperature, ionic strength) for your specific protease. Consult the literature for known optimal conditions. |
| Incorrect Concentrations | Perform a titration of both the enzyme and the substrate to determine their optimal concentrations for a linear reaction rate. |
| Substrate Degradation | Use a fresh stock of this compound. Store the stock solution in a suitable solvent (e.g., DMSO) at a low temperature and protected from light. |
Q4: My results are not reproducible. What factors can affect the reproducibility of this compound assays?
A4: Poor reproducibility can stem from various sources of variability in the experimental workflow.
-
Inconsistent pipetting: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in the final results.
-
Temperature fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures can affect the reaction rate.
-
Timing inconsistencies: The timing of reagent addition and absorbance readings should be precise and consistent across all wells and plates.
-
Reagent instability: As mentioned earlier, the stability of the substrate and enzyme is crucial.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting steps and ensure consistency. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath for incubation. Allow all reagents to reach the assay temperature before starting the reaction. |
| Timing Inconsistencies | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the kinetic readings are taken at consistent intervals. |
| Reagent Instability | Prepare fresh reagents for each experiment. Aliquot enzyme stocks to avoid multiple freeze-thaw cycles. |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in this compound-based protease assays.
Problem: High Background Signal
-
Symptom: High absorbance readings in the negative control wells (without enzyme).
Caption: Troubleshooting workflow for high background signal.
Problem: Low or No Signal
-
Symptom: Absorbance readings are close to the background, even in the presence of the enzyme.
Caption: Troubleshooting workflow for low or no signal.
Problem: Poor Reproducibility
-
Symptom: High variability between replicate wells or between experiments.
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocols
Protocol 1: General this compound Protease Assay
This protocol provides a general framework for measuring protease activity using this compound. Optimal conditions (e.g., buffer pH, enzyme and substrate concentrations) should be determined empirically for each specific protease.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Protease stock solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DTNB stock solution (e.g., 10 mM in assay buffer or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and DTNB at the desired final concentration (e.g., 0.5 mM).
-
Add Enzyme: To the appropriate wells of the 96-well plate, add the protease solution diluted in assay buffer to achieve the desired final concentration. Include negative control wells with assay buffer only.
-
Add Reagent Mix: Add the reagent mix to all wells.
-
Initiate Reaction: Start the reaction by adding the this compound substrate to all wells to reach the desired final concentration.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically over a set period (e.g., every 30 seconds for 10-15 minutes) at a constant temperature.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time curve. The protease activity is proportional to this rate.
Protocol 2: Determining Optimal Enzyme Concentration
-
Set up a series of reactions with varying concentrations of the protease, while keeping the substrate concentration constant (at a saturating level if known).
-
Follow the general assay protocol as described above.
-
Plot the initial reaction rate (V₀) against the enzyme concentration.
-
The optimal enzyme concentration will be within the linear range of this plot.
Protocol 3: Determining Optimal Substrate Concentration (Km and Vmax)
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the this compound substrate.
-
Follow the general assay protocol.
-
Plot the initial reaction rate (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). The optimal substrate concentration for routine assays is typically 5-10 times the Km value.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Typical Final Assay Concentration | Solvent |
| This compound | 10-50 mM | 50-500 µM | DMSO |
| DTNB | 10-100 mM | 0.1-1 mM | Assay Buffer or DMSO |
| Protease | Varies | Varies (determine empirically) | Assay Buffer |
Table 2: Common Assay Parameters
| Parameter | Typical Range | Considerations |
| pH | 6.5 - 8.5 | Optimize for specific protease; extreme pH can increase substrate hydrolysis. |
| Temperature | 25 - 37 °C | Optimize for specific protease; higher temperatures can increase background. |
| Incubation Time | 10 - 60 minutes | Ensure the reaction remains in the linear range. |
| Wavelength | 405 - 415 nm | 412 nm is the absorbance maximum for the TNB product. |
References
- 1. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of reducing agents on proteolytic and keratinolytic activity of enzymes of Microsporum gypseum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of protease production and sequence analysis of the purified enzyme from the cold adapted yeast Rhodotorula mucilaginosa CBMAI 1528 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Z-Arg-SBzl Colorimetric Detection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of Z-Arg-SBzl colorimetric detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The this compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) assay is a colorimetric method used to measure the activity of certain proteases, particularly those with trypsin-like specificity that cleave after arginine residues. The assay is based on a two-step reaction:
-
Enzymatic Cleavage: The protease of interest cleaves the thiobenzyl ester bond of the this compound substrate, releasing a free thiol group (thiobenzyl).
-
Colorimetric Detection: The released thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
The rate of TNB²⁻ formation is directly proportional to the enzymatic activity.
Q2: What are the key reagents and their recommended concentrations?
While optimal concentrations should be determined empirically for each specific enzyme and experimental setup, typical starting concentrations are provided in the table below.
| Reagent | Typical Starting Concentration | Purpose |
| This compound | 0.1 - 1 mM | Enzyme substrate |
| DTNB | 0.1 - 0.5 mM | Chromogenic reagent |
| Enzyme | Variable (nM to µM range) | Catalyst |
| Buffer | 50 - 100 mM | Maintain pH |
Q3: What is the appropriate buffer system for this assay?
A buffer that maintains a pH in the neutral to slightly alkaline range is generally recommended to ensure both optimal enzyme activity and efficient reaction of the thiol with DTNB. Tris-HCl buffer at a pH of 7.4 to 8.0 is a common choice.
Q4: How do I calculate the enzyme activity from the absorbance readings?
Enzyme activity can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔA₄₁₂ / ε) * (V / t)
Where:
-
ΔA₄₁₂ is the change in absorbance at 412 nm per minute.
-
ε is the molar extinction coefficient of TNB²⁻ (typically 13,600 M⁻¹cm⁻¹ to 14,150 M⁻¹cm⁻¹ at neutral to slightly alkaline pH).[1][2]
-
V is the total reaction volume in liters.
-
t is the time in minutes.
Troubleshooting Guides
Issue 1: Low or No Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test the enzyme with a known, reliable substrate to confirm its activity. |
| Sub-optimal Enzyme Concentration | - Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.[3][4][5] |
| Incorrect Buffer pH | - Verify the pH of your buffer. The optimal pH for your enzyme may vary.- Perform the assay across a range of pH values to determine the optimum. |
| Substrate or DTNB Degradation | - Prepare fresh solutions of this compound and DTNB for each experiment.- Store stock solutions appropriately (e.g., protected from light, at low temperatures). |
| Insufficient Incubation Time | - Increase the reaction time to allow for more product formation, ensuring the reaction remains in the linear range. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | - Run a "no-enzyme" control (substrate and DTNB in buffer) to measure the rate of non-enzymatic substrate breakdown.- Subtract the rate of the no-enzyme control from the rate of your experimental samples. |
| Contaminating Thiols | - If your enzyme preparation or sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they will react with DTNB and cause a high background.[6] These should be removed by dialysis or buffer exchange prior to the assay.- Run a "no-substrate" control (enzyme and DTNB in buffer) to check for contaminating thiols in your enzyme stock. |
| DTNB Instability | - Prepare fresh DTNB solution. Old solutions may have some degradation leading to a higher background. |
| Compound Interference | - If screening for inhibitors, the test compounds themselves may react with DTNB.[7] To check for this, run a control with the compound and DTNB in the absence of the enzyme and substrate. |
Issue 3: Poor Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate your pipettes regularly.- Use fresh pipette tips for each reagent and sample. |
| Temperature Fluctuations | - Pre-incubate all reagents at the assay temperature before mixing.- Use a temperature-controlled plate reader or water bath. |
| Reagent Instability | - Prepare fresh reagents from stock solutions for each experiment.- Mix all solutions thoroughly before use. |
| Assay Not in Linear Range | - Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If the reaction proceeds too quickly, you may be observing substrate depletion or product inhibition. In such cases, reduce the enzyme concentration or the reaction time. |
Experimental Protocols
Protocol 1: Optimizing Enzyme Concentration
-
Prepare a reaction mixture containing the desired concentrations of this compound and DTNB in the assay buffer.
-
Prepare a series of dilutions of your enzyme stock.
-
Initiate the reaction by adding the different concentrations of the enzyme to the reaction mixture.
-
Immediately measure the absorbance at 412 nm over time in a kinetic plate reader.
-
Plot the initial reaction rate (ΔA₄₁₂/min) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for future experiments.
Protocol 2: Standard this compound Assay
-
Prepare the following solutions:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 10 mM this compound in a suitable solvent (e.g., DMSO).
-
DTNB Stock: 10 mM DTNB in assay buffer.
-
Enzyme Stock: Dilute the enzyme to a pre-determined optimal concentration in assay buffer.
-
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
160 µL Assay Buffer
-
10 µL DTNB Stock (final concentration: 0.5 mM)
-
10 µL Substrate Stock (final concentration: 0.5 mM)
-
-
Include appropriate controls:
-
Blank (No Enzyme): 180 µL Assay Buffer, 10 µL DTNB, 10 µL Substrate Stock.
-
No Substrate Control: 170 µL Assay Buffer, 10 µL DTNB, 20 µL Enzyme Stock.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to the experimental wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Z-Arg-SBzl Protease Assay Results with Specific Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Z-Arg-SBzl assay is a widely utilized chromogenic method for measuring the activity of certain proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to arginine residues. The assay relies on the enzymatic cleavage of the synthetic substrate this compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester), which releases a thiol group. This thiol group then reacts with a chromogenic agent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the protease activity.
However, a key challenge in any enzyme assay is ensuring the specificity of the measured activity, especially when working with complex biological samples that may contain multiple proteases capable of cleaving the substrate. This guide provides a framework for validating this compound assay results through the use of specific protease inhibitors, presenting comparative data and detailed experimental protocols to ensure the accuracy and reliability of your findings.
Comparative Analysis of Protease Inhibition
To validate the specificity of the this compound assay, it is essential to demonstrate that the observed activity can be attenuated by inhibitors known to target the protease of interest. Conversely, the lack of inhibition by compounds targeting other protease classes can further confirm specificity.
Below is a summary of expected inhibition profiles for different proteases that may exhibit activity in a this compound assay.
| Protease Family | Specific Enzyme(s) | This compound or Analog Cleavage | Specific Inhibitor Example(s) | Expected Inhibition |
| Serine Proteases | Complement C1s, C1r | Yes | A1 (a pyridine carboximidamide derivative) | High |
| Granzyme A/K | Yes (Z-Lys-SBzl) | Bikunin | High | |
| Cysteine Proteases | Cathepsin B | Possible, but less specific | CA-074 methyl ester | Low to None |
| Caspases | Caspase-3 | Unlikely | Z-DEVD-FMK | None |
Illustrative Experimental Data: Inhibition of Complement C1s
The following table presents data adapted from a study on the inhibition of the serine protease C1s, which is known to cleave the closely related substrate Z-Gly-Arg-thiobenzyl ester.[1] This serves as a concrete example of how to present validation data.
| Enzyme | Inhibitor | Substrate | Inhibition Constant (Kᵢ) |
| Complement C1s | A1 | Z-Gly-Arg-thiobenzyl ester | ~5.8 µM |
| Complement C1r | A1 | Z-Gly-Arg-thiobenzyl ester | ~842 µM |
This data clearly demonstrates that inhibitor A1 is a more potent inhibitor of C1s than C1r, showcasing the kind of specific validation that is crucial for interpreting assay results.
Experimental Protocols
General Protocol for this compound Protease Assay
This protocol outlines a general procedure for measuring protease activity using this compound. Optimal conditions (e.g., buffer pH, enzyme concentration, substrate concentration) should be determined empirically for each specific protease.
Materials:
-
Purified protease or biological sample
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl)
-
This compound substrate stock solution (in a suitable organic solvent like DMSO)
-
DTNB stock solution (in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate. A typical reaction mixture includes:
-
Assay Buffer
-
DTNB (final concentration typically 0.1-0.5 mM)
-
Enzyme sample (at a concentration that yields a linear rate of reaction)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be at or near the Michaelis constant (Kₘ) for the enzyme, if known.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
Protocol for Assay Validation with a Specific Inhibitor
This protocol describes how to incorporate a specific inhibitor to validate the source of the measured protease activity.
Materials:
-
All materials from the general assay protocol
-
Specific inhibitor stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a dilution series of the specific inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the following:
-
Assay Buffer
-
DTNB
-
Inhibitor at various concentrations (include a vehicle control with no inhibitor)
-
Enzyme sample
-
-
Pre-incubate the plate for a period sufficient to allow the inhibitor to bind to the enzyme (this can range from 15 minutes to over an hour, depending on the inhibitor).
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the reaction and calculate the initial velocities as described in the general protocol.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the Validation Workflow and Underlying Pathways
Diagrams generated using Graphviz can help to clarify complex experimental workflows and the signaling pathways being investigated.
Caption: A flowchart illustrating the key steps in validating a this compound protease assay using a specific inhibitor.
Caption: The signaling pathway of the this compound assay, demonstrating the points of enzymatic action and specific inhibition.
By employing specific inhibitors and following a rigorous validation protocol, researchers can significantly increase the confidence in their this compound assay results, ensuring that the measured activity is indeed from the intended protease target. This is particularly critical in drug discovery and development, where accurate assessment of enzyme inhibition is paramount.
References
A Head-to-Head Comparison: Z-Arg-SBzl Versus Fluorogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of the chromogenic substrate, Z-Arg-SBzl, and the broad class of fluorogenic protease substrates, supported by experimental data and detailed protocols to inform your selection process.
The measurement of protease activity is fundamental to understanding a vast array of biological processes, from apoptosis and blood coagulation to immune responses and disease progression. Two major classes of synthetic substrates have become indispensable tools in these investigations: chromogenic substrates, such as this compound, and fluorogenic substrates. While both enable the quantification of enzyme kinetics, they operate on different principles and offer distinct advantages and disadvantages in terms of sensitivity, convenience, and application.
This compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) is a chromogenic substrate primarily used for assaying proteases with trypsin-like specificity, which cleave after arginine residues. The enzymatic cleavage of the thiobenzyl ester bond releases a thiol group. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.
Fluorogenic substrates, in contrast, are peptides that have a fluorescent group (fluorophore) and a quencher moiety. In the intact substrate, the fluorescence is quenched. Upon proteolytic cleavage of the peptide backbone, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity. A variety of fluorophores are used, including 7-amino-4-methylcoumarin (AMC), 7-amino-4-carbamoylmethylcoumarin (ACC), and rhodamine derivatives, each with distinct spectral properties.
This guide will delve into a detailed comparison of these substrate types, presenting quantitative data on their performance, comprehensive experimental protocols, and visual representations of relevant biological pathways to provide a complete picture for the discerning researcher.
Quantitative Performance Comparison
The selection of a protease substrate is often guided by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize key performance indicators for this compound and various fluorogenic substrates. It is important to note that direct comparisons of kinetic constants are most meaningful when determined for the same enzyme under identical conditions. The data presented here is compiled from various studies and serves as a comparative reference.
| Substrate Type | Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Thioester | This compound | Recombinant Human Granzyme A | 14 | 40 | 2.86 x 10⁶[1] | Spectrophotometry (with DTNB) |
| Thioester | Boc-Ala-Ala-Asp-S-Bzl | Recombinant Human Granzyme B | N/A | N/A | Specific Activity: >1,000 pmol/min/µg[2] | Spectrophotometry (with DTNB) |
| Fluorogenic | Various ANSN-based peptides | Human Activated Protein C | 4 - 100 | >50 | High | Fluorescence |
| Fluorogenic | Ac-DEVD-AFC | Caspase-3 | N/A | N/A | N/A | Fluorescence (Ex/Em: 380/500 nm) |
| Fluorogenic | Z-Gly-Gly-Arg-AMC | Thrombin | N/A | N/A | N/A | Fluorescence (Ex/Em: 390/480 nm)[3] |
| Fluorophore | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) | Quantum Yield | Key Features |
| AMC (7-amino-4-methylcoumarin) | 360-380 | 440-460 | Moderate | Widely used, but can be affected by UV-absorbing compounds. |
| ACC (7-amino-4-carbamoylmethylcoumarin) | 350 | 450 | ~2.8-fold higher than AMC | Enhanced fluorescence allows for more sensitive detection. |
| Rhodamine 110 | ~496 | ~520 | High | Longer wavelength reduces interference from biological samples. |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~380 | ~500 | N/A | Shifted emission compared to AMC, potentially reducing background. |
Experimental Protocols
To ensure reproducible and reliable results, detailed and standardized protocols are essential. Below are representative protocols for protease activity assays using a thioester substrate (analogous to this compound) and a generic fluorogenic substrate.
Protocol 1: Protease Activity Assay using a Thioester Substrate (Boc-Ala-Ala-Asp-S-Bzl for Granzyme B)
This protocol is adapted for the measurement of Granzyme B activity using the thioester substrate Boc-Ala-Ala-Asp-S-Bzl and DTNB. A similar principle applies to the use of this compound for other trypsin-like proteases.
Materials:
-
Assay Buffer: 50 mM Tris, pH 7.5
-
Recombinant Human Granzyme B
-
Substrate: t-Butyloxycaronyl-Ala-Ala-Asp-ThioBenzyl ester (Boc-AAD-SBzl), 10 mM stock in DMSO
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), 10 mM stock in DMSO
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the Granzyme B enzyme to the desired concentration in Assay Buffer.
-
Prepare a substrate/DTNB working solution by diluting the Substrate stock to 200 µM and the DTNB stock to 200 µM in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted Granzyme B solution to each well of the 96-well plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
To each well, add 50 µL of the substrate/DTNB working solution to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode at 37°C, taking readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
The molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) product at 412 nm is 14,150 M⁻¹cm⁻¹. Use this value to convert the rate of change in absorbance to the rate of product formation.
-
Protocol 2: Protease Activity Assay using a Fluorogenic Substrate (Generic AMC-based)
This protocol provides a general framework for measuring protease activity using a peptide substrate conjugated to 7-amino-4-methylcoumarin (AMC).
Materials:
-
Assay Buffer: Specific to the protease of interest (e.g., for many cysteine proteases: 100 mM sodium acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA).
-
Protease of interest.
-
Fluorogenic Substrate (e.g., Z-FR-AMC), 10 mM stock in DMSO.
-
96-well black flat-bottom plate.
-
Fluorescence plate reader with appropriate filters for AMC (Ex ~360-380 nm, Em ~440-460 nm).
Procedure:
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic substrate working solution by diluting the stock to the desired final concentration (typically in the range of 10-100 µM) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well black plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the fluorogenic substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader (37°C).
-
Measure the increase in fluorescence intensity in a kinetic mode, taking readings every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
To quantify the rate of substrate cleavage, a standard curve of free AMC should be generated to convert the relative fluorescence units (RFU) per minute to moles of product formed per minute.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these substrates, the following diagrams illustrate key signaling pathways where the target proteases play a crucial role, as well as a generalized experimental workflow for a protease activity assay.
References
- 1. Recombinant human granzyme A binds to two putative HLA-associated proteins and cleaves one of them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering the proteolytic specificity of activated protein C improves its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Arg-SBzl vs. Z-Lys-SBzl: A Comparative Guide for Granzyme Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of granzyme activity is pivotal in immunology and cancer research. This guide provides a detailed comparison of two common thiobenzyl ester substrates, Z-Arg-SBzl and Z-Lys-SBzl, for the determination of granzyme activity, supported by experimental data and protocols.
Granzymes are a family of serine proteases crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated immunity. Granzyme A and Granzyme B are the most abundant and well-characterized members, each with distinct substrate specificities and signaling pathways. The choice of substrate is therefore critical for specifically measuring the activity of a particular granzyme.
Substrate Specificity and Performance
Granzyme A is a tryptase, meaning it preferentially cleaves substrates after basic amino acids such as arginine (Arg) and lysine (Lys).[1][2][3][4] In contrast, Granzyme B is an aspase, cleaving substrates after aspartic acid (Asp) residues.[5][6] This fundamental difference in substrate preference is the primary determinant for selecting an appropriate substrate for activity assays.
Quantitative Comparison for Granzyme A
Both this compound and Z-Lys-SBzl are utilized to measure Granzyme A activity. However, studies indicate a clear preference for arginine at the P1 position.
| Substrate | Relative Cleavage Efficiency (kcat/Km) for Human Granzyme A |
| This compound | ~6-fold to 15-fold higher than Z-Lys-SBzl[1][7] |
| Z-Lys-SBzl | Lower efficiency compared to this compound |
This demonstrates that while both substrates are viable, This compound is the more efficient and sensitive substrate for measuring human Granzyme A activity .
Specificity for Granzyme B
Due to Granzyme B's strict requirement for an aspartic acid residue at the P1 position, neither this compound nor Z-Lys-SBzl are suitable substrates for measuring its activity. Their use in a mixed sample would provide selectivity for tryptase granzymes like Granzyme A and Granzyme K.
Cross-Reactivity with Granzyme K
It is important to note that Granzyme K is also a tryptase and can cleave substrates with arginine or lysine at the P1 position.[3][8] In fact, Granzyme K has been shown to be responsible for residual Z-Lys-SBzl hydrolyzing activity in Granzyme A-deficient mice.[9] Therefore, when measuring granzyme activity from cell lysates or complex biological samples, the use of this compound or Z-Lys-SBzl may also detect Granzyme K activity.
Signaling Pathways
The distinct roles of Granzyme A and Granzyme B are further highlighted by their downstream signaling pathways.
Caption: Granzyme A Caspase-Independent Signaling Pathway.
Caption: Granzyme B Signaling Pathways.
Experimental Protocols
Granzyme A Activity Assay using Thiobenzyl Ester Substrates
This protocol is adapted for a 96-well plate format and measures the release of thiobenzyl from the substrate, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant Granzyme A or cell lysate containing granzyme activity
-
Substrate: this compound or Z-Lys-SBzl (e.g., 100 mM stock in DMSO)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
DTNB solution: 10 mM in Assay Buffer
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding:
-
80 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of sample (recombinant enzyme or cell lysate)
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 10 µL of the substrate (this compound or Z-Lys-SBzl) to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
Caption: Experimental Workflow for Granzyme Activity Assay.
Conclusion
The choice between this compound and Z-Lys-SBzl for measuring granzyme activity depends on the specific granzyme of interest. For Granzyme A, this compound is the superior substrate due to its significantly higher cleavage efficiency. Neither substrate is suitable for measuring Granzyme B activity. Researchers should also be aware of the potential for cross-reactivity with Granzyme K when using these substrates with complex biological samples. This guide provides the necessary data and protocols to make an informed decision for accurate and reliable granzyme activity assessment.
References
- 1. Extended cleavage specificities of human granzymes A and K, two closely related enzymes with conserved but still poorly defined functions in T and NK cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The substrate specificity profile of human granzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage by Granzyme B Is Strongly Predictive of Autoantigen Status: Implications for Initiation of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of caspase family members by granzyme B: a comparative study in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Intracellular and Extracellular Roles of Granzyme K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities of granzyme K are conserved in the mouse and account for residual Z-Lys-SBzl activity in granzyme A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates for Serine Protease Assays: Alternatives to Z-Arg-SBzl
For researchers and drug development professionals engaged in the study of serine proteases, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable enzymatic activity assessment. Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) has traditionally been a substrate of choice for various trypsin-like serine proteases. However, a range of alternative chromogenic substrates, primarily based on p-nitroanilide (pNA) and other thiobenzyl esters, offer distinct advantages in terms of specificity, sensitivity, and ease of use. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.
Overview of Chromogenic Substrate Types
Chromogenic protease substrates are synthetic peptides that, upon cleavage by a specific enzyme, release a chromophore that can be quantified spectrophotometrically. The two main classes of chromogenic substrates discussed in this guide are:
-
Thiobenzyl Ester Substrates: These substrates, like this compound, release a thiol-containing leaving group upon enzymatic cleavage. This thiol then reacts with a reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product, which is typically measured at 412 nm.
-
p-Nitroanilide (pNA) Substrates: These substrates release p-nitroaniline upon cleavage, which is a yellow chromophore that can be directly measured at 405 nm. This direct detection method simplifies the assay procedure.
Comparative Performance of Chromogenic Substrates
The choice of a chromogenic substrate is often dictated by the specific enzyme under investigation and the desired assay characteristics. Below is a comparison of this compound with several common alternatives. It is important to note that a direct, head-to-head comparison of kinetic parameters under identical experimental conditions is often unavailable in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing assay conditions.
Data Presentation
Table 1: Kinetic Parameters of this compound and Alternative Thiobenzyl Ester Substrates for Various Serine Proteases
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Human Granzyme A | 177 | 506 | 2,860,000 |
| Mouse Granzyme A | 315 | 83 | 260,000 | |
| Boc-Ala-Ala-Asp-S-Bzl | Granzyme B | - | - | - |
| Z-Gly-Arg-thiobenzyl ester | Plasminogen Activator Serine Protease | - | - | - |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency of the enzyme.
Table 2: Kinetic Parameters of p-Nitroanilide (pNA) Substrates for Various Serine Proteases
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Vmax (mol/min/NIH-U) |
| S-2238 | Human Thrombin | 7 | - | 1.7 x 10-7[1][2] |
| Bovine Thrombin | 9 | - | 2.2 x 10-7[1][2] | |
| Chromozym TH | Human α-Thrombin | 4.18 | 127 | - |
| Bovine α-Thrombin | 3.61 | 100 | - | |
| S-2222 | Bovine Factor Xa | 300 | 100 | -[1] |
| Porcine Trypsin | 20 | 280 | -[1] | |
| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Bovine Trypsin | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for enzymatic assays using thiobenzyl ester and p-nitroanilide substrates.
Protocol 1: Enzymatic Assay Using Thiobenzyl Ester Substrates (e.g., this compound)
This protocol describes a typical kinetic assay using a thiobenzyl ester substrate and DTNB for color development.
Materials:
-
Serine protease of interest
-
This compound (or other thiobenzyl ester substrate) stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.05% Tween-20)
-
DTNB (Ellman's reagent) stock solution (e.g., 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and DTNB at a final concentration of 0.44 mM.
-
Add the enzyme: Add a specific amount of the serine protease to each well.
-
Initiate the reaction: Add the thiobenzyl ester substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1x to 10x the expected Km).
-
Monitor the reaction: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the rate of color change.
-
Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software.
Protocol 2: Enzymatic Assay Using p-Nitroanilide (pNA) Substrates (e.g., S-2238)
This protocol outlines a direct kinetic assay using a p-nitroanilide substrate.
Materials:
-
Serine protease of interest
-
pNA substrate (e.g., S-2238) stock solution (e.g., in sterile water or DMSO)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 8.3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer.
-
Add the enzyme: Add a specific amount of the serine protease to each well. Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction: Add the pNA substrate to each well to start the reaction. Vary the final substrate concentration to determine kinetic parameters.
-
Monitor the reaction: Immediately place the microplate in a plate reader pre-set to the appropriate temperature and measure the increase in absorbance at 405 nm over time.[1][2]
-
Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Visualizing Methodologies and Relationships
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway and Enzyme Action
Caption: Serine protease activation and chromogenic substrate cleavage.
Experimental Workflow for Substrate Comparison
Caption: Workflow for comparing chromogenic substrate kinetics.
Logical Relationship of Substrate Choice
Caption: Factors influencing the selection of an optimal chromogenic substrate.
Conclusion
The selection of a chromogenic substrate is a critical step in the design of robust and reliable serine protease assays. While this compound remains a viable option, a variety of p-nitroanilide and other thiobenzyl ester substrates offer compelling alternatives with distinct advantages. The pNA-based substrates, such as S-2238 and Chromozym TH for thrombin, and S-2222 for Factor Xa, provide a more direct and simplified assay format. The choice of the most suitable substrate will ultimately depend on the specific serine protease being investigated, the required sensitivity, and the desired experimental throughput. The data and protocols presented in this guide provide a foundation for making an informed decision to advance your research and drug discovery efforts.
References
The Z-Arg-SBzl Assay: Bridging In Vitro Data to In Vivo Protease Activity
For researchers in drug development and molecular biology, the ability to accurately predict the in vivo efficacy of a compound from in vitro data is a critical step in the therapeutic pipeline. The Z-Arg-SBzl assay, a chromogenic method for measuring the activity of certain proteases, has been a valuable tool in the initial, in vitro stages of this process. This guide provides a comprehensive comparison of the this compound assay with alternative methods, focusing on the crucial aspect of correlating laboratory results with activity in a living system.
The this compound Assay: An In Vitro Workhorse
The this compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) assay is a well-established in vitro method for quantifying the enzymatic activity of proteases that exhibit trypsin-like specificity, cleaving at the carboxyl side of arginine residues. This includes enzymes such as tryptase, activated protein C, and certain granzymes. The assay's principle lies in the enzymatic cleavage of the thiobenzyl ester bond by the target protease, which releases a thiol compound that can be detected spectrophotometrically.
While the this compound assay is a robust and cost-effective method for initial inhibitor screening and enzyme characterization in a controlled laboratory setting, its direct correlation to in vivo activity is not well-documented in scientific literature. The controlled environment of an in vitro assay does not fully recapitulate the complex biological milieu of a living organism, where factors such as bioavailability, off-target effects, and metabolic stability play a significant role.
Alternative Assays for In Vivo Correlation
To bridge the gap between benchtop results and physiological reality, researchers often turn to more advanced techniques designed for or validated in in vivo settings. These alternatives provide a more direct assessment of protease activity within a cellular or whole-organism context.
| Assay Type | Principle | Advantages for In Vivo Correlation | Disadvantages |
| This compound Assay | Chromogenic; enzymatic cleavage of a thiobenzyl ester substrate releases a detectable thiol. | - High-throughput screening of inhibitors.- Cost-effective for initial characterization. | - Poorly established direct correlation with in vivo activity.- Lacks spatial resolution in a biological context. |
| Fluorescent Activity-Based Probes (ABPs) | Covalent binding of a fluorescently tagged probe to the active site of the target protease. | - Allows for direct imaging of active enzyme populations in situ and in vivo.- Provides spatial and temporal information on enzyme activity.- Can be used for target validation in animal models. | - Can be more expensive to synthesize and use.- Potential for off-target binding.- The covalent modification may alter the biological system. |
| Substrate-Based Imaging Agents | Cleavage of a quenched fluorescent substrate by the target protease results in a detectable signal. | - Enables real-time imaging of protease activity in living cells and animal models.- Signal amplification is possible as one enzyme can process multiple substrate molecules. | - Signal can be influenced by substrate delivery and clearance rates.- May have lower signal-to-noise ratio compared to ABPs. |
| Zymography | Electrophoretic separation of proteins followed by in-gel substrate degradation. | - Can identify the presence of active proteases in tissue extracts. | - Primarily a qualitative or semi-quantitative technique.- Does not provide real-time or in vivo information. |
Experimental Protocols
This compound Assay Protocol (General)
This protocol provides a general framework for a chromogenic protease assay using this compound. Specific concentrations and incubation times will need to be optimized for the particular enzyme and inhibitors being studied.
Materials:
-
Purified target protease
-
This compound substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the target protease, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the this compound substrate and DTNB solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration.
Fluorescent Activity-Based Probe Imaging Protocol (Conceptual Workflow)
This outlines a conceptual workflow for using a fluorescent ABP to assess protease activity in vivo.
Procedure:
-
Synthesize or obtain a fluorescently labeled ABP specific for the target protease.
-
Administer the ABP to the animal model (e.g., via intravenous injection).
-
Allow time for the probe to distribute and bind to the target enzyme.
-
Perform whole-body or tissue-specific imaging using an appropriate imaging system (e.g., fluorescence imaging system).
-
Analyze the fluorescence signal intensity and localization to determine the level and location of protease activity.
-
Ex vivo analysis of tissues can be performed to confirm probe binding and co-localization with the target enzyme.
Visualizing the Path from In Vitro to In Vivo
To better understand the relationship between these different assay types and their application in the drug discovery pipeline, the following diagrams illustrate the conceptual workflows.
Caption: A conceptual workflow illustrating the progression from in vitro screening using the this compound assay to in vivo validation with activity-based probe imaging. The dashed line highlights the presumptive but not definitively established correlation.
Caption: A simplified signaling pathway demonstrating the role of an active protease in cleaving a substrate to produce a biological effect, and the point of intervention for a therapeutic inhibitor.
Conclusion: A Multi-Faceted Approach to Predicting In Vivo Activity
The this compound assay remains a valuable and accessible tool for the initial in vitro assessment of protease activity and inhibition. However, for a more accurate prediction of in vivo efficacy, it is crucial to employ a multi-faceted approach that incorporates assays specifically designed for and validated in biological systems. While a direct and quantitative correlation between this compound assay results and in vivo outcomes is not strongly established, the in vitro data it provides is an essential first step in identifying promising candidates for further, more physiologically relevant testing. By understanding the strengths and limitations of each assay, researchers can design more effective and predictive drug discovery pipelines.
A Head-to-Head Comparison of Thiobenzyl Ester Protease Substrates: Z-Arg-SBzl and Z-Gly-Arg-thiobenzyl ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for accurate and reliable enzymatic assays. Thiobenzyl ester derivatives have emerged as valuable tools for the continuous monitoring of protease activity due to the chromogenic signal produced upon their cleavage. This guide provides a detailed head-to-head comparison of two commonly used thiobenzyl ester substrates: Z-Arg-SBzl and Z-Gly-Arg-thiobenzyl ester. We will delve into their biochemical properties, primary applications, and provide supporting experimental data and protocols to aid researchers in making an informed decision for their specific experimental needs.
Biochemical Properties and Specificity
Both this compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) and Z-Gly-Arg-thiobenzyl ester (Nα-Benzyloxycarbonyl-glycyl-L-arginine thiobenzyl ester) are chromogenic substrates that release a thiol group upon enzymatic cleavage. This thiol group can then react with a thiol-specific reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be monitored spectrophotometrically. The core difference between these two substrates lies in the peptide sequence recognized by the protease, which in turn dictates their specificity.
This compound features a single arginine residue, making it a substrate for proteases that exhibit trypsin-like specificity, cleaving after basic amino acid residues. Its primary and most cited application is as a substrate for activated protein C (APC) , a key enzyme in the regulation of blood coagulation.[1] It has also been shown to be a substrate for other proteases such as granzyme A.
Z-Gly-Arg-thiobenzyl ester , on the other hand, contains a dipeptide sequence, Glycyl-Arginine. This modification can influence its recognition by various proteases. It is widely used as a substrate for plasminogen-activated serine proteases , including urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA).[2][3][4] Furthermore, it is a well-established substrate for components of the complement system, specifically C1s and C1r .[5]
Quantitative Performance Comparison
| Parameter | This compound | Z-Gly-Arg-thiobenzyl ester | Enzyme |
| Primary Target(s) | Activated Protein C (APC), Granzyme A | Plasminogen Activators (uPA, tPA), C1s, C1r | - |
| Km | Not explicitly found for APC | ~0.16 mM | C1s[5] |
| kcat | Not explicitly found | Not explicitly found | - |
| Detection Method | Spectrophotometric (with DTNB) | Spectrophotometric (with DTNB or 4,4'-dithiodipyridine)[4] | - |
| Wavelength for Detection | ~412 nm (with DTNB) | ~412 nm (with DTNB) or ~324 nm (with 4,4'-dithiodipyridine)[4] | - |
Note: The lack of directly comparable kinetic data highlights a gap in the current literature and underscores the importance of empirical validation when choosing a substrate for a specific application. The provided Km for Z-Gly-Arg-thiobenzyl ester with C1s offers a valuable reference point for its use in complement pathway research.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reproducible results. Below are representative protocols for assays using each substrate.
Experimental Protocol 1: Activated Protein C (APC) Activity Assay using this compound
This protocol is adapted from standard chromogenic assays for APC.
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
- Activated Protein C (APC): Recombinant human APC.
- Substrate Stock Solution: 10 mM this compound in DMSO.
- DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in DMSO.
- 96-well microplate.
2. Procedure:
- Prepare the reaction mixture in each well of the microplate by adding:
- 80 µL of Assay Buffer.
- 10 µL of DTNB solution (final concentration 1 mM).
- 10 µL of APC solution (final concentration will vary depending on the desired assay sensitivity, typically in the nM range).
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the this compound substrate stock solution (final concentration 1 mM).
- Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader at 37°C.
- The rate of change in absorbance is proportional to the APC activity.
Experimental Protocol 2: C1s Activity Assay using Z-Gly-Arg-thiobenzyl ester
This protocol is based on a published method for measuring C1s activity.[5]
1. Reagents:
- Assay Buffer: 50 mM HEPES, 140 mM NaCl, 0.005% (v/v) Tween-20, pH 7.4.[5]
- C1s Enzyme: Purified human C1s.
- Substrate Stock Solution: 10 mM Z-Gly-Arg-thiobenzyl ester in DMSO.
- DTNB Solution: 10 mM DTNB in DMSO.
- 96-well microplate.
2. Procedure:
- In a 96-well microplate, add the following to each well:
- 170 µL of Assay Buffer.
- 10 µL of C1s enzyme solution (final concentration ~10 nM).[5]
- 10 µL of DTNB solution (final concentration ~0.44 mM).[5]
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of Z-Gly-Arg-thiobenzyl ester substrate solution (final concentration ~0.16 mM, which is near the Km).[5]
- Immediately monitor the increase in absorbance at 412 nm at 37°C in a microplate reader.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Signaling Pathways and Experimental Workflows
To provide a better context for the application of these substrates, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for a protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mpbio.com [mpbio.com]
- 3. Z-Gly-Arg-Thiobenzyl Ester () for sale [vulcanchem.com]
- 4. Z-Gly-Arg-thiobenzyl Ester, MP Biomedicals Quantity: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Arg-SBzl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Z-Arg-SBzl, a protease substrate commonly used in biochemical research.
This compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) is a solid compound that requires careful handling and disposal due to its chemical properties. Adherence to these procedures will mitigate risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps involving the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
Operational Plan: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Identify and Label: All waste containing this compound, whether in solid form or in solution, must be clearly labeled as hazardous waste. The label should include the full chemical name, concentration, and the words "Hazardous Waste."
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
-
Choose Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can often be used for this purpose. Ensure the container is kept tightly sealed when not in use.
Disposal Plan: Chemical Deactivation of this compound
Due to the presence of a thiol group (thiobenzyl ester), this compound can be chemically deactivated through oxidation. This procedure converts the thiol to a less hazardous sulfonic acid. The recommended method involves oxidation with sodium hypochlorite (NaOCl), the active ingredient in commercial bleach.
Quantitative Data for Deactivation
| Parameter | Value | Notes |
| Oxidizing Agent | Sodium hypochlorite (NaOCl) | Commercial laundry bleach (typically 5.25% NaOCl) is suitable. |
| Stoichiometry | ~500 mL of 5.25% NaOCl per 0.1 mol of thiol | A 25% excess of the oxidizing agent is recommended.[1][2] |
| Reaction Time | 2 hours | With continuous stirring.[1] |
| Temperature | Room Temperature | The reaction may be exothermic; initial dropwise addition is recommended. |
Experimental Protocol for Chemical Deactivation
This procedure should be performed by, or under the direct supervision of, trained laboratory personnel.
-
Preparation: In a chemical fume hood, place a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add Oxidant: Pour the calculated amount of commercial sodium hypochlorite solution into the flask.
-
Prepare this compound Solution:
-
For solid this compound waste , dissolve it in a minimal amount of a suitable, non-oxidizable solvent such as tetrahydrofuran (THF).[2]
-
For This compound solutions , ensure the solvent is compatible with the bleach solution. If in an incompatible solvent, the this compound should be carefully extracted or the solvent evaporated under a controlled environment before proceeding.
-
-
Deactivation Reaction:
-
Begin stirring the sodium hypochlorite solution.
-
Slowly add the this compound solution dropwise from the dropping funnel into the stirred bleach solution.[2] Monitor the temperature for any significant increase.
-
After the addition is complete, continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion.[1]
-
-
Final Disposal:
If you are not equipped or trained to perform this deactivation procedure, the this compound waste should be collected in a labeled, sealed container and disposed of through a licensed hazardous waste contractor.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
